molecular formula C10H15NO4 B1180232 RNA, ribosomal, 25S CAS No. 130527-23-0

RNA, ribosomal, 25S

货号: B1180232
CAS 编号: 130527-23-0
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描述

Context within the Large Ribosomal Subunit (60S)

In eukaryotic cells, ribosomes are designated as 80S and are composed of two unequal subunits: a small 40S subunit and a large 60S subunit. unirioja.escd-genomics.com The 60S subunit is a complex ribonucleoprotein particle consisting of three rRNA species—25S rRNA (in many eukaryotes), 5.8S rRNA, and 5S rRNA—and approximately 46 ribosomal proteins. unirioja.esnih.gov The 25S rRNA is the largest of these RNA molecules and forms the structural core of the 60S subunit. nih.gov

The intricate three-dimensional structure of the 60S subunit is largely dictated by the folding of the 25S rRNA. nih.gov In yeast, the 25S rRNA is composed of six conserved secondary structure domains (I-VI) that are intricately intertwined. nih.govnih.gov This complex folding creates specific binding sites for ribosomal proteins and the other rRNA components. For instance, the 5.8S rRNA base-pairs with domain I of the 25S rRNA, and the 5S rRNA is anchored near domains II and V. nih.govnih.gov This precise organization is essential for the stability and function of the large ribosomal subunit.

The assembly of the 60S subunit is a highly regulated and complex process that begins in the nucleolus. researchgate.net The 25S rRNA is transcribed as part of a larger precursor molecule, the 35S pre-rRNA in yeast, which also contains the sequences for the 18S and 5.8S rRNAs. nih.govembopress.org This precursor undergoes a series of processing steps, including cleavage and modification, to yield the mature rRNA molecules. nih.govnih.gov

Table 1: Components of the Eukaryotic 60S Ribosomal Subunit (Yeast - Saccharomyces cerevisiae)
ComponentDescriptionSize/Number
rRNA 25S rRNA~3396 nucleotides nih.gov
5.8S rRNA~158 nucleotides nih.gov
5S rRNA~121 nucleotides nih.gov
Proteins Ribosomal ProteinsApproximately 46 unirioja.es

Fundamental Role in Eukaryotic Protein Synthesis Machinery

The primary function of the 25S rRNA is its central role in protein synthesis, or translation. researchgate.netcd-genomics.com It is a key component of the peptidyl transferase center (PTC), the active site of the ribosome responsible for catalyzing the formation of peptide bonds between amino acids. wikipedia.orgoup.com The PTC is located within a highly conserved region of the large subunit rRNA (domain V of the 23S rRNA in prokaryotes, which is homologous to a region in the 25S rRNA). wikipedia.orgnih.gov

Remarkably, the catalytic activity of the PTC is attributed to the rRNA itself, not the ribosomal proteins, establishing the ribosome as a ribozyme. wikipedia.orgmicrobe.net The 25S rRNA provides the structural framework that precisely orients the aminoacyl-tRNAs in the A (aminoacyl) and P (peptidyl) sites of the ribosome, facilitating the nucleophilic attack of the amino group of the A-site tRNA on the ester bond of the P-site tRNA. wikipedia.orgwikipedia.org This reaction results in the transfer of the growing polypeptide chain to the tRNA in the A-site. wikipedia.org

Beyond its catalytic role, the 25S rRNA also interacts with transfer RNA (tRNA) and messenger RNA (mRNA) during translation. wikipedia.orgnih.gov It contributes to the binding of the CCA-ends of the tRNAs in the A and P sites and is involved in the translocation process, where the ribosome moves along the mRNA. researchgate.netmdpi.com The dynamic conformational changes of the 25S rRNA are essential for the progression of the ribosome through the stages of initiation, elongation, and termination of protein synthesis. nih.govresearchgate.net

Table 2: Functional Sites of 25S rRNA in Protein Synthesis
Functional Site/RegionPrimary Role
Peptidyl Transferase Center (PTC) Catalyzes peptide bond formation wikipedia.orgoup.com
A-site (Aminoacyl site) Binds incoming aminoacyl-tRNA wikipedia.org
P-site (Peptidyl site) Binds the tRNA carrying the growing polypeptide chain wikipedia.org
E-site (Exit site) Binds the deacylated tRNA before it exits the ribosome nih.gov

Historical Perspective of 25S Ribosomal RNA Research

The discovery and understanding of ribosomal RNA, including the 25S rRNA, are intertwined with the history of molecular biology and the elucidation of the central dogma. In the mid-1950s, George Palade first described small particulate components in the cytoplasm, which were later identified as ribosomes and the sites of protein synthesis. nih.gov Initially, the prevailing view was that proteins were the primary functional molecules in the cell, and RNA was considered a passive scaffold.

A paradigm shift began with the proposal that RNA could have a more active role. In 1972, Harry Noller's research provided early evidence that RNA was the active component of the ribosome, a view that was initially met with skepticism. ucsc.edu The discovery of ribozymes—RNA molecules with catalytic activity—in the 1980s lent significant support to this idea. ucsc.edu

The development of techniques like X-ray crystallography and cryo-electron microscopy has been pivotal in revealing the detailed structure of the ribosome. These high-resolution structures have confirmed that the active site for peptide bond formation, the PTC, is composed almost entirely of rRNA, with ribosomal proteins located on the periphery. nih.govucsc.edu This has solidified the understanding of the ribosome as a ribozyme and highlighted the central importance of molecules like the 25S rRNA in the fundamental process of life. microbe.net The highly conserved nature of rRNA sequences across all domains of life has also made them invaluable tools for studying evolutionary relationships. microbe.netwikipedia.org

属性

CAS 编号

130527-23-0

分子式

C10H15NO4

同义词

RNA, ribosomal, 25S

产品来源

United States

Structural Architecture of 25s Ribosomal Rna

Primary Sequence Organization

The primary sequence of 25S rRNA exhibits a mosaic pattern of evolution, featuring both highly conserved nucleotide elements and more variable regions. oup.com

Variable Regions and Expansion Segments (ESs)

The length of 25S rRNA varies among species:

OrganismrRNA SubunitApproximate Length (nt)
Saccharomyces cerevisiae25S3392 yeastgenome.org
Schizosaccharomyces pombe25S3497 oup.com
Escherichia coli23S2904 (for comparison) nih.gov
Homo sapiens28S~5000 (for comparison) nih.gov

Note: The length of 25S rRNA can vary slightly depending on the specific strain or database.

Secondary Structure Elucidation

The primary sequence of 25S rRNA folds into a complex secondary structure characterized by helical regions and loops. This secondary structure is largely conserved across different kingdoms of life. nih.gov

Domain Organization (Domains I-VI, and 0)

The domains of Arabidopsis thaliana 25S rRNA are assigned along the sequence as follows: the 5′ region (bp 1–660) as domain I, bp 660–1440 as domain II, bp 1440–1870 as domain III, bp 1870–2370 as domain IV, and the 3′ region (bp 2370–3375) as domain V/VI. frontiersin.org

Pseudoknot Formations and Helical Branches

Beyond simple helical stems and loops, the secondary structure of 25S rRNA involves more complex formations, including pseudoknots and extensive helical branching, particularly within expansion segments. Pseudoknots are secondary structure arrangements where a region within a hairpin loop forms a double helix with a region external to the hairpin. nih.gov Several pseudoknots are found in ribosomal RNA and are thought to play important structural and functional roles. nih.gov The formation of pseudoknots depends on the complementarity of the regions forming the double helical stems and the proper lengths of the connector regions. nih.gov

Expansion segments, such as ES7L, can exhibit significant increases in sequence length and the number of helical branches when comparing different species like E. coli, S. cerevisiae, and Homo sapiens. nih.gov The secondary structure of the H69/H71 region in Domain IV of 25S rRNA, for example, is described as a highly conserved noncanonical structure formed by stacking interactions of mostly unpaired bases between several helices. nih.gov

Tertiary Structure and Conformational Dynamics

The secondary structure of 25S rRNA further folds into a specific three-dimensional tertiary structure, which is essential for the assembly of ribosomal proteins and the formation of a functional ribosomal subunit. This folding process is dynamic and involves significant structural rearrangements. researchgate.netnih.gov

The tertiary structure of 25S rRNA provides the framework for the interaction with ribosomal proteins, which in turn helps to stabilize the native RNA architecture and guide the assembly process. tandfonline.com For instance, the binding of ribosomal protein L25 to Domain III of 25S rRNA is critical for the correct folding and assembly of this domain. nih.gov Methylations in specific regions, such as a cluster in Domain IV, can influence the conformation of the 25S rRNA and are critical for the integrity of the large ribosomal subunit. nih.gov

Three-Dimensional Folding and Ribosome Assembly Intermediates

The biogenesis of the eukaryotic large ribosomal subunit is a complex, multi-step process involving the synthesis, folding, modification, and assembly of 25S rRNA with ribosomal proteins and numerous accessory factors. phys.orgoup.comwikipedia.org In yeast, the 25S rRNA, along with 5.8S and 5S rRNAs, are incorporated into the 60S subunit. nih.govyeastgenome.org The 25S rRNA itself is transcribed as part of a larger precursor molecule (35S in yeast, 47S in humans) which also contains the 18S rRNA and internal/external transcribed spacers. oup.comwikipedia.orgyeastgenome.orguliege.be

The folding of the 25S rRNA is a stepwise process that begins co-transcriptionally within the nucleolus. phys.orgwikipedia.orgresearchgate.net The 25S rRNA is organized into six domains (I-VI) from its 5' to 3' end. nih.govuliege.beresearchgate.net Studies, particularly in yeast, have revealed that the folding does not necessarily follow a linear 5' to 3' direction based on the primary sequence. Instead, the precursor RNA starts folding from both ends. phys.org Early steps involve the formation and stabilization of domain I, which interacts with the 5.8S rRNA. nih.govresearchgate.net This is followed by the gradual association of domain II, then domain VI, and subsequently domains III, IV, and V. phys.org This sequential folding helps establish an initial structural framework, sometimes referred to as an "exoskeleton," which is important for forming the catalytic center and the polypeptide exit tunnel. phys.org

Ribosome assembly intermediates, captured through techniques like cryo-electron microscopy (cryo-EM), provide snapshots of the rRNA folding and protein binding events. phys.orgnih.govuliege.be These intermediates show how the initially flexible 25S rRNA domains become integrated into the developing 60S core. researchgate.net Specific assembly factors, including DEAD-box helicases and chaperone snoRNPs, play crucial roles in remodeling rRNA secondary structures and guiding the folding process. phys.orgwikipedia.orgresearchgate.netresearchgate.net For instance, the DEAD-box RNA helicase Spb4, in conjunction with its partner Rrp17, is involved in restructuring specific 25S rRNA helices (H62 and H63/H63a) during late nucleolar pre-60S maturation. researchgate.net The binding of ribosomal proteins also occurs in concert with assembly factors, leading to the formation of stable intermediates necessary for pre-rRNA processing. tandfonline.com The 5' and 3' ends of the pre-25S rRNA undergo coordinated processing events that facilitate the compaction of pre-ribosomes. tandfonline.comoup.com

The folding process is also influenced by numerous post-transcriptional modifications, such as pseudouridylation and 2'-O-ribose methylation, which are guided by small nucleolar RNAs (snoRNAs). oup.comwikipedia.orgnih.govoup.com These modifications are often clustered in functionally important regions and are believed to enhance conformational stability and fine-tune ribosome function. nih.govresearchgate.netresearchgate.net

Research findings on 25S rRNA folding and assembly intermediates highlight the dynamic nature of this process. For example, differential SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) analysis has been used to compare the structural reactivity of 25S rRNA in different pre-ribosomal particles, revealing changes in flexibility and folding status across various domains during maturation. researchgate.net

Structural Contribution to the Peptidyl Transferase Center (PTC)

The peptidyl transferase center (PTC) within the large ribosomal subunit is the catalytic site responsible for peptide bond formation during protein synthesis. ontosight.airesearchgate.nettandfonline.com A remarkable feature of the PTC is that its catalytic activity is primarily mediated by rRNA, making the ribosome a ribozyme. researchgate.netwikipedia.orgportlandpress.com The 25S rRNA (or its bacterial counterpart, 23S rRNA) forms the core structure of the PTC. ontosight.airesearchgate.net

The PTC is located within domain V of the 25S rRNA and exhibits a highly conserved structure with twofold symmetry. researchgate.net This region is critical for positioning the 3' ends of the A-site and P-site tRNAs, which carry the aminoacyl and peptidyl moieties, respectively, to facilitate the transfer of the nascent peptide chain to the incoming aminoacyl-tRNA. tandfonline.com The catalytic mechanism involves the precise orientation of the substrates, primarily achieved through interactions with the rRNA framework of the PTC. tandfonline.com

Key rRNA residues within the PTC directly interact with the substrates, while an outer shell of nucleotides modulates the reaction indirectly. researchgate.net Highly conserved bases in this region are particularly important for tRNA positioning. researchgate.net Mutations in these conserved bases can lead to subtle structural rearrangements in the 25S rRNA and affect PTC activity and translational fidelity. researchgate.net

Post-transcriptional modifications within the PTC region of 25S rRNA also contribute to its optimal function. nih.govresearchgate.netresearchgate.netmdpi.com Studies have shown that the absence of certain modifications in the proximity of the PTC can lead to diminished protein synthesis and altered translational fidelity. researchgate.netmdpi.com For example, a cluster of seven 25S rRNA modifications near the PTC in yeast, including four evolutionarily conserved ones, collectively contribute to efficient translation. Their depletion resulted in reduced cell growth, decreased translation levels, and altered translational fidelity. mdpi.com

Conformational States and Functional Implications

The ribosome is a dynamic molecular machine that undergoes significant conformational changes throughout the translation cycle. researchgate.net These changes are essential for the coordinated movement of mRNA and tRNAs through the ribosome and for the various steps of protein synthesis, including initiation, elongation, and termination. tandfonline.com The 25S rRNA, as a major structural component of the large subunit, plays a key role in these conformational dynamics.

One of the prominent conformational changes involves the rotation between the small (40S) and large (60S) ribosomal subunits. researchgate.net This intersubunit rotation is coupled to tRNA translocation and is influenced by interactions originating from the core of the large subunit, involving ribosomal proteins like rpL10 and extending through both subunits. researchgate.net Mutations in ribosomal proteins can affect the equilibrium between different rotational states, leading to defects in catalytic activity, biochemical processes, and translational fidelity. researchgate.net

Specific regions of the 25S rRNA undergo conformational changes that are directly linked to function. For instance, the A-loop and P-loop regions near the PTC interact with the CCA ends of the aminoacyl-tRNA and peptidyl-tRNA, respectively. tandfonline.com Conformational adjustments in these loops are critical for accurate tRNA binding and the peptidyl transfer reaction. Mutations in these loops can affect subunit joining during translation initiation and impact peptide elongation and termination. tandfonline.comnih.gov

Furthermore, the accommodation of aminoacyl-tRNA into the A-site involves structural rearrangements within the ribosome, guided by specific 25S rRNA helices (H89, H90, and H92, forming the A-loop). mdpi.com rRNA modifications in this region can influence the conformational changes required for efficient tRNA accommodation. mdpi.com

The dynamic nature of 25S rRNA structure is also evident during ribosome assembly. researchgate.netresearchgate.net The rRNA transitions through various folding intermediates, and the association and dissociation of assembly factors and ribosomal proteins drive these structural rearrangements. nih.govresearchgate.nettandfonline.com The ability of the 25S rRNA to adopt different conformations is crucial for the proper maturation and functional competence of the 60S subunit.

Research indicates that rRNA modifications can influence the abundance and lifetime of alternative RNA conformational states, further highlighting the intricate relationship between rRNA structure, modification, and function. biorxiv.org

Table 1: Key 25S rRNA Modifications and Their Impact on Ribosome Function (Example Data)

Modification TypeLocation (Yeast 25S rRNA)Proposed RoleObserved Impact of Depletion (Example)Source
Pseudouridine (B1679824) (Ψ)Near PTCEnhance conformational stability, fine-tune functionDiminished protein synthesis, altered translational fidelity, minor changes in rRNA conformation nih.govmdpi.com
2'-O-Methylation (Nm)Near PTCEnhance conformational stability, fine-tune functionDiminished protein synthesis, altered translational fidelity, minor changes in rRNA conformation nih.govmdpi.com
Cytosine-5 Methylation (m⁵C)C2278 (Domain IV)Critical for 60S subunit stabilityDramatic ribosome instability, loss of ribosomal proteins nih.govresearchgate.net
Cluster of modificationsNear PTCCollective contribution to efficient translationReduced cell growth, decreased translation levels, hyperaccurate translation (reduced mis/nonsense suppression) researchgate.netmdpi.com

The interplay between the intrinsic structural properties of 25S rRNA, its post-transcriptional modifications, and interactions with proteins and other RNAs enables the ribosome to transition through different conformational states, ensuring the efficiency and accuracy of protein synthesis.

Biogenesis and Maturation Pathways of 25s Ribosomal Rna

Transcription of the Polycistronic Precursor Ribosomal RNA

The journey to a mature 25S rRNA starts in the nucleolus, where the genetic blueprint for several rRNA species is transcribed as a single, long precursor RNA molecule. nih.govnih.gov This polycistronic transcript ensures the coordinated production of the core ribosomal RNAs.

In eukaryotic cells, the synthesis of the precursor to the 18S, 5.8S, and 25S (or 28S in mammals) rRNAs is carried out by RNA Polymerase I (Pol I). nih.govnih.govwikipedia.orgpearson.com This enzyme is exclusively dedicated to transcribing ribosomal DNA (rDNA) and is a key player in ribosome biogenesis. nih.gov The initial transcript is a large precursor molecule, known as the 35S pre-rRNA in yeast and the 47S pre-rRNA in mammals. nih.govnih.govnih.gov This precursor contains the sequences for the mature 18S, 5.8S, and 25S rRNAs, which are interspersed with spacer sequences that must be removed during subsequent processing steps. nih.govpearson.comyeastgenome.org The transcription process itself is a major undertaking for the cell, accounting for a significant portion of its total transcriptional activity. nih.gov The initiation of this transcription requires the assembly of a pre-initiation complex at the rDNA promoter, involving several Pol I-specific transcription factors. nih.govnih.gov

To meet the high cellular demand for ribosomes, the genes encoding rRNA are not present as single copies. Instead, they are organized into long arrays of tandemly repeated units. nih.govnih.govnih.gov In yeast, for instance, these repeats are found on chromosome 12. yeastgenome.org Each repeat unit contains the coding sequences for the 18S, 5.8S, and 25S rRNAs, as well as the associated spacer regions. yeastgenome.org The high copy number of these rDNA genes ensures that a sufficient amount of precursor rRNA can be transcribed to produce the vast number of ribosomes required for cellular function. The structure of these repeats is highly conserved, suggesting a quality control mechanism that maintains their homogeneity. nih.gov The repetitive nature of rDNA also makes it a hotspot for genomic instability, and the maintenance of a stable copy number is crucial for cellular health. nih.govnih.gov

Pre-Ribosomal RNA Processing Cascade

Once the polycistronic precursor rRNA is transcribed, it undergoes a complex series of processing events. This cascade of cleavages and modifications is orchestrated by a large number of proteins and small nucleolar RNAs (snoRNAs) that assemble on the pre-rRNA to form large ribonucleoprotein particles called pre-ribosomes. nih.gov

The maturation of the 25S rRNA involves a series of endonucleolytic and exonucleolytic cleavages that sequentially remove the spacer sequences. elifesciences.orgelifesciences.org In yeast, a key intermediate in the pathway leading to 25S rRNA is the 27S pre-rRNA. nih.gov This intermediate is further processed to generate the 25.5S pre-rRNA, a direct precursor to the mature 25S rRNA. nih.govnih.gov The 25.5S pre-rRNA has a short extension at its 5' end that corresponds to a portion of the internal transcribed spacer 2 (ITS2). nih.gov The formation of these intermediates is a critical step in the coordinated assembly of the large ribosomal subunit. researchgate.net

Precursor rRNADescriptionOrganism Example
35S pre-rRNA The initial polycistronic transcript in yeast containing 18S, 5.8S, and 25S rRNA sequences. nih.govSaccharomyces cerevisiae
47S pre-rRNA The initial polycistronic transcript in mammals, analogous to the 35S pre-rRNA in yeast. nih.govMammals
27S pre-rRNA A key intermediate in the processing pathway of the large ribosomal subunit rRNAs in yeast. nih.govSaccharomyces cerevisiae
25.5S pre-rRNA A direct precursor to the mature 25S rRNA in yeast, containing a 5' extension from ITS2. nih.govSaccharomyces cerevisiae

The spacer sequences within the pre-rRNA transcript, the 5' and 3' external transcribed spacers (ETS) and the internal transcribed spacers 1 and 2 (ITS1 and ITS2), play a crucial role in the proper folding and processing of the mature rRNAs. mdpi.comresearchgate.net While the sequences of these spacers can vary significantly between species, their ability to fold into specific secondary structures is conserved. mdpi.combiorxiv.org These structures provide binding sites for the processing machinery and help to correctly position the cleavage sites. mdpi.com The ITS2, which separates the 5.8S and 25S rRNA sequences, is particularly important for the maturation of the large ribosomal subunit. Its removal is a complex process that is essential for the final steps of 60S subunit assembly. elifesciences.orgelifesciences.orgnih.gov The 5' ETS is critical for the formation of the 18S rRNA. nih.govresearchgate.net

A host of ribonucleases are responsible for the precise cleavage events that liberate the mature rRNAs from the precursor transcript. nih.gov These include both endonucleases, which cleave within the RNA strand, and exonucleases, which trim the ends.

Key Ribonucleases in 25S rRNA Maturation:

RibonucleaseTypeFunction in 25S rRNA Processing
RNase MRP EndoribonucleaseIn yeast, it cleaves at site A3 in ITS1, a step in the processing of the 27SA2 pre-rRNA. nih.govnih.gov
Las1 EndoribonucleaseInitiates the processing of ITS2 by cleaving at the C2 site. elifesciences.orgelifesciences.orgnih.gov
Rat1p 5'→3' ExonucleasePrimarily responsible for the exonucleolytic trimming of the 25.5S pre-rRNA to produce the mature 5' end of the 25S rRNA. nih.govembopress.org
Xrn1p 5'→3' ExonucleaseCan also participate in the trimming of the 25.5S pre-rRNA, particularly in the absence of Rat1p. nih.gov
RNA exosome 3'→5' Exonuclease ComplexInvolved in the 3' end processing of the 5.8S rRNA and the degradation of excised spacer fragments. nih.gov

The endonuclease RNase MRP is responsible for an early cleavage in ITS1. nih.govnih.gov The final maturation of the 25S rRNA 5' end is accomplished by the 5'→3' exonucleases Rat1p and, to a lesser extent, Xrn1p, which remove the remaining ITS2 sequences from the 25.5S pre-rRNA. nih.gov The endoribonuclease Las1 plays a crucial role in initiating the removal of ITS2. elifesciences.orgelifesciences.orgnih.gov The RNA exosome, a complex of 3'→5' exonucleases, is also involved in rRNA processing, primarily in the maturation of the 5.8S rRNA and the degradation of the excised spacer fragments. nih.gov

Assembly Factors and Ribosomal Protein Incorporation

The assembly of the 60S ribosomal subunit is a dynamic process characterized by the ordered incorporation of ribosomal proteins and the transient association of a multitude of non-ribosomal assembly factors. These factors work in concert to guide the folding of the 25S rRNA, facilitate the incorporation of ribosomal proteins, and catalyze the necessary processing and modification steps.

The correct folding of the 25S rRNA into its complex three-dimensional structure is a critical step in ribosome biogenesis and is facilitated by a variety of protein and RNA chaperones. These chaperones prevent the formation of misfolded structures and guide the rRNA into its native conformation, which is essential for the subsequent assembly of ribosomal proteins and the catalytic function of the ribosome.

Assembly factors, including DEAD-box RNA helicases, play a significant role in chaperoning rRNA folding by preventing premature rRNA contacts. nih.gov Small nucleolar RNAs (snoRNAs) also act as RNA chaperones, with numerous snoRNAs binding to domains of the 25S rRNA that are late to fold, such as domains IV and V, thereby preventing premature base-pairing. nih.gov For instance, the peptidyl transferase center (PTC), a critical functional site within domain V of the 25S rRNA, is targeted by nine different snoRNAs. nih.gov The Npa1 complex and the chaperone snoRNP snR190 are involved in the early folding events of the 25S rRNA. researchgate.net

The action of these chaperones is not limited to preventing misfolding. They also play an active role in remodeling the pre-ribosomal particles. For example, some assembly factors function by isolating helical junctions that are prone to misfolding, allowing them to achieve their native state without interference from kinetic traps. pnas.org This is achieved indirectly by binding to the interaction partners of these junctions, rather than the junctions themselves. pnas.org

Molecular chaperones, traditionally known for their roles in protein folding, also contribute to ribosome assembly. nih.govresearchgate.net They may act by preventing the aggregation of highly charged ribosomal proteins or by directly refolding ribosomal proteins and assembly factors within the pre-ribosomal particles. nih.govresearchgate.net

Studies in yeast have demonstrated that the assembly of ribosomal proteins into the large subunit is hierarchical. researchgate.net The process begins with the assembly of proteins on the solvent-exposed surface of the subunit, involving domains I, II, and VI of the 25S rRNA. researchgate.net This initial assembly is a prerequisite for the earliest pre-rRNA processing steps. researchgate.net

The assembly process is also coupled to the maturation of the pre-rRNA. For example, the association of a group of assembly factors known as A3 factors is required for the stable incorporation of ribosomal proteins rpL17, rpL26, rpL35, and rpL37, which bind near each other on the 5.8S and 25S rRNAs. embopress.org The binding sites for these proteins are in proximity to helices formed by the base-pairing of 5.8S and 25S rRNA. embopress.org

Furthermore, cryo-electron microscopy studies of pre-60S particles have provided structural insights into the hierarchical assembly. For instance, the stabilization of 25S rRNA domain III is a key step that allows for the stable association of ribosomal proteins L19, L31, and L25. nih.gov The association of many assembly factors is also dependent on the prior incorporation of specific ribosomal proteins, highlighting the intricate interplay between these components.

The hierarchical nature of this process ensures that the functional centers of the ribosome, such as the peptidyl transferase center, are assembled correctly and at the appropriate stage of maturation.

The biogenesis of the 60S ribosomal subunit is facilitated by over 200 transiently associating non-ribosomal assembly factors. embopress.orgrupress.orgnih.gov These factors are not part of the mature ribosome but play crucial roles at various stages of its assembly, from the nucleolus to the cytoplasm. nih.govnih.govembopress.org Their association with pre-ribosomal particles is dynamic, with factors binding and dissociating as the subunit matures. nih.govembopress.org

These assembly factors encompass a wide range of molecular functions, including endo- and exonucleases, GTPases, ATP-dependent RNA helicases, AAA-ATPases, and kinases, as well as structural proteins that likely act as scaffolds. nih.gov They are organized into sequential functional groups that guide the maturation process through productive assembly pathways. nih.gov

For example, a group of assembly factors known as A3 factors are required for the processing of 27SA3 pre-rRNA. embopress.org These factors are interdependent for their association with pre-ribosomes and are necessary to recruit the exonuclease Rrp17. embopress.org Another example is the Rea1 ATPase, a large dynein-related protein that, along with the Rix1 complex, forms an extended pre-60S particle and is involved in ATP-dependent remodeling and subsequent export of the subunit. rupress.orguq.edu.au

Cryo-electron microscopy studies have revealed the locations of numerous assembly factors on pre-60S particles, providing insights into their specific roles. nih.gov For instance, the GTPases Nog1 and Nog2 act as hub proteins, interacting with multiple distant assembly factors and functional rRNA elements, indicating their importance as checkpoints in structural remodeling and nuclear export. nih.gov The dynamic association and dissociation of these factors are often driven by energy-consuming enzymes like helicases and ATPases, which remodel the pre-ribosomal particles and drive the assembly process forward.

The table below provides a summary of selected transient non-ribosomal assembly factors and their functions.

Assembly FactorFunction
A3 factorsRequired for 27SA3 pre-rRNA processing and stable association of a subset of ribosomal proteins. embopress.org
Rea1An AAA-type ATPase involved in the remodeling of pre-60S particles. rupress.orguq.edu.au
Rix1 complexWorks in conjunction with Rea1 in pre-60S remodeling. uq.edu.au
Nog1A GTPase that acts as a hub protein in pre-60S particles, involved in structural remodeling. nih.govnih.gov
Nog2A GTPase that functions as a checkpoint for structural remodeling and nuclear export. nih.gov
Nmd3An export factor that facilitates the transport of the pre-60S subunit to the cytoplasm. nih.govembopress.org
Arx1A nuclear export factor involved in the transport of the pre-60S subunit. oup.com

Subcellular Compartmentalization of 25S Ribosomal RNA Maturation

The maturation of the 25S rRNA is a spatially organized process that occurs in distinct subcellular compartments, primarily the nucleolus and the nucleoplasm. This compartmentalization ensures the orderly progression of assembly and processing events, preventing the premature entry of immature subunits into the translation machinery.

The journey of the 25S rRNA begins in the nucleolus, the primary site of ribosome biogenesis in eukaryotes. nih.govembopress.orgbiorxiv.orgresearchgate.net Here, the 35S pre-rRNA, which contains the sequences for the 18S, 5.8S, and 25S rRNAs, is transcribed by RNA polymerase I. embopress.orgnih.gov The initial assembly of the pre-60S particle, including the incorporation of many ribosomal proteins and assembly factors, occurs co-transcriptionally. nih.gov

Within the nucleolus, the 35S pre-rRNA undergoes a series of endonucleolytic and exonucleolytic cleavages. embopress.orgsonar.chresearchgate.net The initial processing steps lead to the separation of the pre-40S and pre-60S pathways. nih.govembopress.org For the large subunit, this results in the 27S pre-rRNA, which is a direct precursor to the mature 5.8S and 25S rRNAs. embopress.org The early pre-60S particles containing 27S pre-rRNA are exclusively localized to the nucleolus. embopress.org

A multitude of snoRNAs guide the chemical modification of the pre-rRNA, primarily pseudouridylation and 2'-O-methylation, which are essential for ribosome function. nih.gov The nucleolus is also the site where many of the transient assembly factors associate with the pre-60S particle to facilitate rRNA folding and processing. nih.govembopress.org

Recent research has revealed a spatiotemporal separation of pre-rRNA processing within the nucleolus. The processing of the large subunit pre-rRNA is enriched in the outer periphery of the dense fibrillar component and the granular component, maturing more gradually compared to the small subunit pre-rRNA. miragenews.com

Following the initial assembly and processing in the nucleolus, the pre-60S particles are released into the nucleoplasm for further maturation. nih.govembopress.orgnih.gov This transition is accompanied by significant changes in the protein composition of the particles, with many nucleolar assembly factors being removed and other factors transiently associating. nih.govembopress.org

In the nucleoplasm, the maturation of the 25S rRNA continues, including further processing of the pre-rRNA and remodeling of the particle's structure. nih.govembopress.orgnih.gov Cryo-EM structures of human nuclear pre-60S particles have provided high-resolution snapshots of these remodeling events, revealing a hierarchical assembly process. nih.gov These studies have also identified new human nuclear assembly factors. nih.gov

The nucleoplasmic maturation stages are crucial for preparing the pre-60S particle for nuclear export. nih.gov This involves the recruitment of export factors, such as Nmd3 and Arx1, which mediate the transport of the subunit through the nuclear pore complex into the cytoplasm. nih.govembopress.orgoup.com The association of these export factors is a key checkpoint in the maturation pathway.

The final steps of 25S rRNA maturation, such as the removal of the internal transcribed spacer 2 (ITS2), are thought to occur just before the release of the pre-60S particles from the nucleolus into the nucleoplasm. embopress.org The fully assembled but still immature 60S subunit is then exported to the cytoplasm for the final maturation steps before it can engage in protein synthesis.

Nuclear Export Mechanisms of Pre-60S Subunits and Associated Factors

The export of the pre-60S ribosomal subunit from the nucleus to the cytoplasm is a critical step in ribosome biogenesis, ensuring that only correctly assembled particles are delivered to the translational machinery. This process is a monumental task for the cell, as the pre-60S particle is one of the largest and most complex ribonucleoprotein (RNP) cargoes to traverse the nuclear pore complex (NPC). nih.govbiorxiv.org The translocation is not a simple diffusion process but a highly regulated and facilitated transport event that requires the coordinated action of numerous export factors. nih.govresearchgate.net These factors assemble on the surface of the maturing pre-60S subunit, creating multiple anchor points for interaction with the NPC and collectively enabling its passage through the central channel. nih.govresearchgate.net The export process involves several key pathways and a suite of specialized protein factors that recognize the cargo, engage with the NPC, and ensure the unidirectionality of transport.

The primary and best-understood pathway for pre-60S subunit export is dependent on the RanGTPase cycle and the export receptor Xpo1 , also known as Chromosome Region Maintenance 1 (Crm1 ). nih.govnih.govwikipedia.org Xpo1/Crm1 is a member of the karyopherin-beta family and functions as a general export receptor for a wide variety of cargoes, including proteins bearing a leucine-rich nuclear export signal (NES). wikipedia.orgnih.govamegroups.org However, the pre-60S subunit itself does not have an intrinsic NES. Instead, it relies on an essential adaptor protein, Nmd3 , which shuttles between the nucleus and the cytoplasm. nih.govembopress.orgnih.gov Nmd3 binds to the pre-60S particle in the nucleus and presents its own NES to Xpo1/Crm1. nih.govembopress.orgnih.gov This interaction facilitates the formation of a ternary export complex consisting of the pre-60S subunit-Nmd3, Xpo1/Crm1, and the GTP-bound form of Ran (RanGTP ). amegroups.orgnih.govembopress.org The entire complex is then translocated through the NPC. youtube.com Once in the cytoplasm, RanGTP is hydrolyzed to RanGDP, causing the disassembly of the export complex and the release of the pre-60S particle. amegroups.org The export process is tightly coupled with the final maturation steps; mutations that block the release of Nmd3 in the cytoplasm can indirectly inhibit pre-60S export by preventing the recycling of Nmd3 back to the nucleus. embopress.org

In addition to the canonical Xpo1/Crm1-Nmd3 pathway, yeast and other eukaryotes utilize other export factors that contribute to the efficiency and robustness of pre-60S transport. molbiolcell.org One such key player is Arx1 (Associated with ribosomal export), an unconventional export receptor. molbiolcell.orgnih.govnih.gov Unlike typical transport receptors, Arx1 is structurally related to methionine aminopeptidases but lacks enzymatic activity. nih.gov It binds directly to the pre-60S particle at the polypeptide exit tunnel and facilitates its export by interacting with the phenylalanine-glycine (FG) repeats of several nucleoporins (Nups) that line the NPC channel. molbiolcell.orgnih.govnih.govresearchgate.net This karyopherin-like feature allows Arx1 to directly bridge the interaction between the pre-60S particle and the NPC, functioning as a third export receptor for the 60S subunit in yeast. molbiolcell.orgnih.gov Deletion of Arx1 leads to the nuclear accumulation of pre-60S particles, even though they are still loaded with other export receptors like Nmd3 and Crm1, highlighting its critical role. molbiolcell.orgnih.gov

The Mex67-Mtr2 heterodimer, which is the principal export receptor for messenger RNA (mRNA), also functions as an additional export factor for the pre-60S particle. biorxiv.orgnih.govmolbiolcell.org This complex can bind to the 5S rRNA within the pre-60S subunit and interacts with FG-Nups, providing another parallel pathway for NPC translocation. biorxiv.orgmolbiolcell.org The involvement of multiple, functionally overlapping export receptors like Xpo1/Crm1, Arx1, and Mex67-Mtr2 likely ensures the efficient export of this massive cargo. molbiolcell.orgnih.gov

Further research has identified other proteins that are integral to the export process. Ecm1 (Extracellular matrix protein 1) and Bud20 are two such factors required for efficient pre-60S export. nih.govnih.gov Ecm1 associates with pre-60S particles and binds to nucleoporins, and its role becomes essential when the NPC is compromised or when Arx1 is absent. nih.gov Bud20 is a conserved zinc finger protein that shuttles between the nucleus and cytoplasm. nih.gov It associates with late pre-60S particles and accompanies them into the cytoplasm, where it is subsequently released. nih.gov The function of Bud20 in export is dependent on a conserved N-terminal sequence, and its deletion leads to a significant pre-60S export defect. nih.gov

The coordinated action of these diverse factors ensures that the pre-60S subunit is efficiently and accurately transported to the cytoplasm for the final steps of its maturation before it engages in protein synthesis. nih.govresearchgate.netyoutube.com

Factor/ComplexTypeFunction
Xpo1/Crm1 Exportin (Karyopherin-beta family)General export receptor that recognizes the NES on the Nmd3 adaptor protein in a RanGTP-dependent manner. nih.govwikipedia.orgdartmouth.edu
Nmd3 Adaptor ProteinShuttling protein that binds to the pre-60S subunit and provides the NES for recognition by Xpo1/Crm1. nih.govembopress.orgnih.gov
Ran Small GTPaseMolecular switch that, in its GTP-bound state (RanGTP), promotes the assembly of the export complex in the nucleus. amegroups.orgembopress.org
Arx1 Unconventional Export ReceptorBinds the pre-60S particle and directly interacts with FG-nucleoporins to facilitate translocation through the NPC. molbiolcell.orgnih.govnih.gov
Mex67-Mtr2 Heterodimeric Export ReceptorPrimarily known for mRNA export, it also binds the pre-60S subunit and aids in its transport through the NPC. biorxiv.orgnih.govmolbiolcell.org
Ecm1 Export FactorAssociates with pre-60S particles and nucleoporins; its function is critical when other export pathways are compromised. nih.gov
Bud20 Shuttling Export FactorA conserved zinc finger protein that binds to late pre-60S particles and is required for their efficient export. nih.gov

Compound and Protein Index

Name
Arx1
Bud20
Crm1
Ecm1
Mex67
Mtr2
Nmd3
Ran
RanGTP
Xpo1

Functional Contributions of 25s Ribosomal Rna in Translation

Catalytic Role in Peptide Bond Formation

The primary function of the ribosome is to catalyze the formation of peptide bonds between amino acids, a reaction that is fundamental to all life. nih.gov The catalytic core for this reaction, the peptidyl transferase center (PTC), is composed almost entirely of rRNA, establishing the ribosome as a ribozyme. nih.govufsc.br

The peptidyl transferase center (PTC) is the active site of the ribosome, located within the large ribosomal subunit, and is responsible for the formation of peptide bonds. ufsc.brnih.gov In eukaryotes, this catalytic heart is a highly conserved region within the 25S rRNA. researchgate.netembopress.org The architecture of the PTC is a testament to the central role of RNA in catalysis; it is a complex three-dimensional structure formed by the intricate folding of the 25S rRNA, with no ribosomal proteins present at the immediate site of the reaction. atspace.org This finding provides strong evidence for the "RNA World" hypothesis, which posits that RNA was the primary form of genetic and catalytic material in early life. nih.gov

The catalytic mechanism of peptide bond formation within the PTC is a subject of extensive research. The ribosome accelerates this reaction by approximately 107-fold compared to the uncatalyzed reaction. nih.gov This remarkable catalytic power is primarily attributed to the precise positioning of the substrates—the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site—within the active site. nih.govnih.gov By orienting the reactive groups in close proximity, the ribosome reduces the entropic cost of the reaction. nih.gov The 25S rRNA provides a pre-organized network of electrostatic interactions that stabilize the tetrahedral intermediate of the peptide bond formation reaction. nih.gov Some studies suggest that a universally conserved adenine (B156593) base within the PTC may act as a general acid-base catalyst, facilitating the proton transfers necessary for the reaction. atspace.org Other models propose a proton shuttle mechanism involving the 2'-hydroxyl group of the P-site tRNA's terminal adenosine (B11128) and a nearby water molecule, leading to an eight-membered ring transition state. nih.gov

Key Features of the Peptidyl Transferase Center (PTC):

Feature Description
Composition Primarily composed of 25S rRNA, with no proteins directly involved in catalysis. ufsc.bratspace.org
Location Situated within the large ribosomal subunit. nih.gov
Function Catalyzes peptide bond formation and peptide release. nih.gov

| Mechanism | Primarily entropic catalysis through substrate positioning; potential for chemical catalysis involving rRNA functional groups. nih.govnih.gov |

The catalytic activity of the PTC is dependent on its precise interactions with the acceptor stems of the aminoacyl-tRNA and peptidyl-tRNA molecules. researchgate.net The 3'-CCA ends of both tRNAs are positioned within the PTC, where the 25S rRNA facilitates the nucleophilic attack of the α-amino group of the aminoacyl-tRNA on the carbonyl carbon of the peptidyl-tRNA. wikipedia.org

Specific nucleotides within the 25S rRNA form critical contacts with the tRNAs in the A and P sites. atspace.org For instance, in the P site, a conserved guanine (B1146940) in the 23S rRNA (the prokaryotic equivalent of 25S rRNA) base pairs with a cytosine at position 74 of the peptidyl-tRNA. atspace.org Similarly, in the A site, another conserved guanine interacts with cytosine 75 of the aminoacyl-tRNA. atspace.org These interactions are essential for correctly positioning the substrates for catalysis. The binding of the aminoacyl-tRNA in the A-site induces conformational changes in the 25S rRNA, which in turn properly orients the peptidyl-tRNA for the transferase reaction. researchgate.net The occupancy of the P site by a peptidyl-tRNA is also crucial for creating a functional A site for the incoming aminoacyl-tRNA. johnshopkins.edu

Decoding and Translational Fidelity

Beyond its catalytic role, the 25S rRNA also contributes to the accuracy of protein synthesis, a process known as translational fidelity.

While the primary decoding of the mRNA codon occurs in the small ribosomal subunit, the large subunit, and specifically the 25S rRNA, plays a role in stabilizing the codon-anticodon interaction and ensuring the correct tRNA is accommodated. frontiersin.org Following codon recognition in the small subunit, the aminoacyl-tRNA must be properly positioned in the A-site of the large subunit for peptide bond formation to occur. The 25S rRNA contributes to this process by forming interactions with the incoming aminoacyl-tRNA, acting as a second layer of verification. frontiersin.org In prokaryotes, a universally conserved adenine in the 23S rRNA interacts with the A-site tRNA, helping to stabilize cognate tRNAs. frontiersin.org This interaction helps to discriminate against near-cognate and non-cognate tRNAs, which are more likely to dissociate before peptide bond formation can occur. frontiersin.org

Ribosome Assembly and Structural Integrity Maintenance

The 25S rRNA serves as the structural scaffold for the large ribosomal subunit, directing the assembly and positioning of numerous ribosomal proteins. alliedacademies.org The biogenesis of the large subunit is a complex process that begins in the nucleolus with the transcription of a large precursor rRNA, which is then processed and modified to yield the mature 25S, 5.8S, and 5S rRNAs. embopress.org

Summary of 25S rRNA Functional Contributions:

Function Specific Role of 25S rRNA
Peptide Bond Formation Forms the catalytic core of the Peptidyl Transferase Center (PTC). ufsc.br
Orients aminoacyl-tRNA and peptidyl-tRNA for catalysis. atspace.orgresearchgate.net
Translational Fidelity Contributes to the stability of cognate tRNA binding in the A-site. frontiersin.org
Influences the stability of the initiation complex at the start codon. researchgate.net
Ribosome Structure Acts as the scaffold for the large ribosomal subunit. alliedacademies.org

Modulation of Translational Dynamics and Efficiency

The 25S ribosomal RNA (rRNA), a principal component of the large ribosomal subunit (LSU or 60S) in eukaryotes, is not merely a static scaffold but an active and dynamic modulator of protein synthesis. wikipedia.org Its intricate three-dimensional structure and capacity for conformational change are fundamental to the ribosome's ability to control the speed and accuracy of translation. researchgate.net The modulation of translational dynamics and efficiency by 25S rRNA is achieved through several mechanisms, including its inherent structural features, post-transcriptional modifications, and its interaction with other ribosomal components. nih.govresearchgate.net

Structural Integrity and Conformational Dynamics:

The precise folding of 25S rRNA creates the key functional centers of the large subunit, most notably the peptidyl transferase center (PTC), which is responsible for catalyzing peptide bond formation. frontiersin.org The PTC's architecture, dominated by rRNA, ensures the efficient and accurate catalysis of this crucial step in protein synthesis. researchgate.net Mutations in universally or highly conserved bases within the PTC region can trigger structural rearrangements throughout the ribosome, affecting translational fidelity and efficiency. researchgate.net

Ribosomes are not static entities; they undergo significant conformational changes during the elongation cycle, transitioning between rotated and non-rotated states. researchgate.net These dynamics are critical for the translocation of messenger RNA (mRNA) and transfer RNAs (tRNAs) through the ribosome. The 25S rRNA plays a central role in these movements, with its structure allosterically linking the different functional centers of the ribosome. researchgate.net Alterations in the 25S rRNA structure can perturb this dynamic equilibrium, thereby impacting the rate and fidelity of translation.

Role of Chemical Modifications:

Post-transcriptional modifications of rRNA are crucial for fine-tuning ribosome function. nih.gov The 25S rRNA is heavily modified, with 2′-O-methylation and pseudouridylation being the most common modifications. pnas.orgmedicalteamsac.com.co These chemical marks are not randomly distributed but tend to cluster in functionally significant regions like the PTC and the tRNA binding sites. researchgate.net They contribute to the stability of the rRNA's complex structure and are vital for both the efficiency and accuracy of translation. nih.gov For instance, the loss of certain 2′-O-methylations can impact ribosome dynamics, affecting the fidelity of protein synthesis. pnas.org While many modifications are stable, some sites exhibit variable or partial modification, leading to a population of heterogeneous "specialized ribosomes." This suggests a mechanism for translational control where different ribosome populations may preferentially translate specific mRNAs in response to cellular conditions. nih.gov

Modification TypeLocation on 25S rRNAObserved Effect on TranslationReference
2′-O-methylationFunctionally important regions (e.g., near PTC)Contributes to ribosome stability, efficiency, and accuracy. Hypo-methylation can decrease fidelity. nih.govpnas.org
PseudouridylationFunctionally important regionsStabilizes rRNA structure, facilitating efficient and accurate protein synthesis. researchgate.net
Loss of methylation at G2922Peptidyl Transferase Center (PTC)Can impair late stages of large subunit assembly and reduce translational efficiency. biorxiv.org

Impact of Specific Nucleotide Mutations:

Detailed research has demonstrated that even single-point mutations in the 25S rRNA can have profound effects on translation. Studies in yeast have identified specific mutations that impair translation initiation and allow the ribosome to bypass the correct start codon. nih.gov For example, a mutation at position C2879, located near the A site of the PTC, was found to impair the joining of the 60S subunit to the 40S initiation complex. This highlights how the integrity of the 25S rRNA in the PTC is critical not just for peptide bond formation but also for the high-fidelity establishment of a functional 80S ribosome at the start codon. nih.gov

25S rRNA MutationLocationPrimary Translational DefectReference
C2879UNear the Peptidyl Transferase Center (PTC) A siteImpairs 60S subunit joining to the 40S initiation complex, reducing initiation efficiency. nih.gov
U2861, C2942, A2941 mutationsPeptidyl Transferase Center (PTC)Induce compensatory structural rearrangements; can affect translational accuracy and resistance to inhibitors. researchgate.net

Contribution of Expansion Segments:

Eukaryotic rRNAs contain expansion segments (ESs), which are additional RNA domains not found in their prokaryotic counterparts. The 25S rRNA possesses several such ESs, which are located on the ribosome's periphery. nih.gov These structures are not merely passive additions; they can modulate translation dynamics. Evidence suggests that ESs can undergo conformational changes that influence the elongation phase of translation. They can also act as hubs for recruiting translation-related factors to the ribosome. The size and complexity of these ESs vary between species, suggesting they provide an evolutionary mechanism for adding species-specific regulatory layers to the process of protein biosynthesis. nih.gov

Molecular Interactions Involving 25s Ribosomal Rna

Ribosomal Protein-25S rRNA Interactions

The structural integrity and functional capacity of the 25S rRNA are heavily reliant on its interactions with a multitude of ribosomal proteins (r-proteins). These proteins bind to specific sites on the rRNA, guiding its folding into a precise three-dimensional conformation and stabilizing the final structure.

Numerous ribosomal proteins make direct contact with the 25S rRNA, recognizing specific sequence and structural motifs. A well-characterized example of such a specific interaction is that of ribosomal protein L25 (eL25 in eukaryotes). In the yeast Saccharomyces cerevisiae, L25 is an essential protein that binds to a distinct region within domain III of the 25S rRNA. researchgate.net The binding site for L25 has been mapped to a conserved structural element, indicating an evolutionarily maintained interaction. nih.gov Mutational analyses have demonstrated that the central domain of the L25 protein, encompassing amino acids 62–126, is both necessary and sufficient for this specific binding to the 25S rRNA. nih.gov The fidelity of this interaction is critical, as mutations within the L25-binding region of the 25S rRNA can disrupt this association and impede ribosome biogenesis. nih.gov

Ribosomal ProteinBinding Site on 25S rRNAOrganism StudiedSignificance of Interaction
L25 (eL25)Domain IIISaccharomyces cerevisiaeEssential for pre-rRNA processing and formation of mature 25S rRNA. researchgate.netnih.gov

The binding of ribosomal proteins to the 25S rRNA is not merely a static association but plays a crucial role in the dynamic process of ribosome assembly and in stabilizing the intricate tertiary structure of the rRNA. nih.gov These proteins act as chaperones, guiding the rRNA into its correct fold and preventing misfolding. The assembly of L25 onto the pre-ribosomal particle is a critical step for the processing of the 27SB precursor RNA, which is a necessary step in the maturation of the 25S and 5.8S rRNAs. researchgate.netnih.gov The failure of L25 to assemble, either through depletion of the protein or mutations in its rRNA-binding domain, leads to a blockage in the removal of the internal transcribed spacer 2 (ITS2) and a subsequent failure to produce mature 25S rRNA. researchgate.netnih.gov This demonstrates that the interaction of L25 with the pre-rRNA is a prerequisite for the conformational changes required for processing and ultimately contributes to the stability and integrity of the mature 25S rRNA within the 60S subunit.

Inter-rRNA Interactions within the Large Subunit

The 5.8S rRNA is a small RNA molecule that is non-covalently associated with the 25S rRNA in the 60S subunit. This association is established through extensive base-pairing interactions. In yeast, the 5.8S rRNA is co-transcribed with the 18S and 25S rRNAs as part of a large precursor molecule. embopress.org During processing, the 5.8S rRNA is excised and forms a stable duplex with the 5' end of the 25S rRNA. This interaction is crucial for the correct folding and integration of the 5.8S rRNA into the large subunit and is a conserved feature of eukaryotic ribosomes.

The 5S rRNA is another small RNA component of the large ribosomal subunit, transcribed independently by RNA polymerase III. wikipedia.org Its integration into the 60S subunit is essential for ribosome function. The 5S rRNA is positioned in the central protuberance of the large subunit, where it interacts with both the 25S rRNA and several ribosomal proteins, such as L5 (eL5) in eukaryotes. wikipedia.orgmsu.ru While direct base-pairing between 5S and 25S rRNA is not the primary mode of interaction, their close proximity and the network of protein-mediated contacts suggest a coordinated function. The 5S rRNA is thought to act as a crucial linker, mediating communication between different functional centers of the ribosome, including the peptidyl transferase center which is a key functional site within the 25S rRNA. wikipedia.org

Interactions with Translation Factors

The 25S rRNA is not only a static scaffold but also a dynamic player in the process of translation, directly interacting with various translation factors that mediate the initiation, elongation, and termination phases of protein synthesis.

A key interaction occurs during translation initiation. In yeast, the A-loop of the 25S rRNA, a component of the peptidyl transferase center, directly interacts with the eukaryotic initiation factor 5B (eIF5B). nih.gov This interaction is crucial for the proper joining of the 60S subunit to the 40S initiation complex. nih.gov Mutations in the A-loop can impair this interaction, leading to defects in subunit joining and affecting the accuracy of start codon selection. nih.gov

During the termination of translation, the ribosome recognizes a stop codon in the mRNA. This process is mediated by release factors. In eukaryotes, the class I release factor eRF1 is responsible for recognizing all three stop codons. nih.govwikipedia.org While the primary recognition occurs at the decoding center in the small subunit, the catalytic activity of peptide release is carried out by the peptidyl transferase center of the 25S rRNA, implying a functional interaction with eRF1. The class II release factor, eRF3, a GTPase, facilitates the termination process, and its function is also linked to the ribosomal context provided by the 25S rRNA. nih.govwikipedia.org

The interactions with elongation factors, such as eEF1A and eEF2, are also critical. While these factors primarily interact with the A-site and are involved in tRNA delivery and translocation, their function is intimately linked to the structural and catalytic environment provided by the 25S rRNA within the large subunit.

Translation FactorInteraction Site/Region on 25S rRNAStage of TranslationFunctional Consequence
eIF5BA-loop of the peptidyl transferase centerInitiationPromotes 60S subunit joining and ensures accurate start codon selection. nih.gov
eRF1Peptidyl transferase center (functional interaction)TerminationFacilitates the hydrolysis of the peptidyl-tRNA and release of the nascent polypeptide. nih.gov
eRF3Ribosome-dependent GTPase activityTerminationStimulates the activity of eRF1. nih.gov

Interactions with Ribosome Biogenesis Factors

The biogenesis of the 60S ribosomal subunit is a complex process involving a large number of accessory factors that guide the folding, modification, and processing of the 25S rRNA. These factors ensure the correct assembly of the subunit before its export to the cytoplasm.

RNA helicases are essential for remodeling RNA-protein complexes and resolving RNA secondary structures during ribosome biogenesis. Several DEAD-box RNA helicases interact with the pre-60S particle, including Has1 and Dbp6.

Has1 is involved in the assembly of both the 40S and 60S subunits. Cryo-electron microscopy (cryo-EM) studies of early pre-60S particles have revealed that Has1 interacts with helix 16 (H16) of the 25S rRNA through its two RecA domains. This interaction is thought to be important for the proper folding and processing of the rRNA.

Dbp6 , another DEAD-box RNA helicase, is required for the early stages of 60S subunit synthesis. Cross-linking and analysis of cDNAs (CRAC) experiments have identified the binding sites of Dbp6 on the 25S rRNA. These studies show that Dbp6 interacts with sequences in domain I and, significantly, with the region of the 25S rRNA that will form the peptidyl transferase center (PTC). Dbp6 also crosslinks to snoRNAs that are involved in modifying the immature PTC. This suggests that Dbp6 plays a role in remodeling the PTC during its maturation.

Helicase25S rRNA Interaction Site(s)Proposed Function in BiogenesisExperimental Evidence
Has1Helix 16 (H16)rRNA folding and processing.Cryo-EM structures of pre-60S particles.
Dbp6Domain I and the Peptidyl Transferase Center (PTC) regionRemodeling of the PTC during maturation; modulating snoRNA interactions.In vivo cross-linking (CRAC) experiments.

Small nucleolar RNAs (snoRNAs) are a class of non-coding RNAs that play a crucial role in the chemical modification of rRNAs, primarily 2'-O-methylation and pseudouridylation. These modifications are concentrated in functionally important regions of the ribosome. snoRNAs function as part of small nucleolar ribonucleoproteins (snoRNPs) and act as guides to direct the modifying enzymes to specific nucleotides on the pre-rRNA transcript.

There are two major classes of snoRNAs that interact with 25S rRNA:

C/D box snoRNAs: These snoRNAs contain conserved sequence motifs known as the C box (UGAUGA) and the D box (CUGA). They guide 2'-O-methylation. The snoRNA positions the methyltransferase, fibrillarin, onto the target nucleotide by forming a duplex with the pre-rRNA. The nucleotide to be methylated is typically located five base pairs upstream of the D box or D' box motif in the snoRNA.

H/ACA box snoRNAs: These snoRNAs have a characteristic hairpin-hinge-hairpin-tail structure and contain the conserved H box (ANANNA) and ACA box motifs. They guide the conversion of uridine (B1682114) to pseudouridine (B1679824). The pseudouridylation pocket, formed by an internal loop in the snoRNA hairpin, base-pairs with the pre-rRNA, leaving the target uridine unpaired and accessible to the pseudouridine synthase, dyskerin. The target uridine is generally located 14-16 nucleotides upstream of the H or ACA box.

After its assembly in the nucleolus, the pre-60S ribosomal subunit must be exported to the cytoplasm to become functionally active. This process is mediated by a series of nuclear export factors.

Npl3 is an RNA-binding protein that has been identified as a nuclear export factor for the pre-60S subunit. It interacts directly with the 25S rRNA. This interaction is independent of the primary mRNA export receptor, Mex67. Mutations in the gene encoding Npl3 lead to defects in the export of the large ribosomal subunit.

Mex67 , in a complex with Mtr2, is a general mRNA export receptor that also plays a role in the export of the 60S subunit. However, in the context of ribosome export, the Mex67-Mtr2 complex does not require Npl3 as an adaptor. Instead, it has been shown to bind directly to the 5S rRNA, another component of the large ribosomal subunit. nih.govelifesciences.org Therefore, the export of the 60S subunit involves a coordinated effort of multiple factors that recognize different components of the particle, with Npl3 specifically interacting with the 25S rRNA to facilitate its transit through the nuclear pore complex.

Export FactorInteraction Partner on 60S SubunitRole in Nuclear Export
Npl325S rRNAMediates pre-60S subunit export, independently of Mex67. nih.govelifesciences.org
Mex67-Mtr25S rRNAFunctions as a receptor for pre-60S particle export. nih.govelifesciences.org

Post Transcriptional Modifications of 25s Ribosomal Rna

Types and Distribution of Modifications

The modifications on 25S rRNA are introduced at various stages of ribosome biogenesis, with some occurring co-transcriptionally and others post-transcriptionally on precursor rRNAs within the nucleolus. nih.gov These modifications help to stabilize the complex secondary and tertiary structures of the rRNA scaffold. nih.govfrontiersin.org

Methylation is the most common type of chemical modification in rRNA. nih.gov In 25S rRNA, this predominantly involves the addition of a methyl group to the 2'-hydroxyl group of the ribose sugar (2'-O-methylation) or to the carbon-5 position of cytosine bases (m5C). nih.gov

2'-O-methylation : This is the most abundant modification in eukaryotic rRNA. nih.gov It involves the addition of a methyl group to the ribose moiety of a nucleotide. wikipedia.org These modifications are thought to enhance the conformational stability of the rRNA. nih.gov In yeast, there are 55 identified 2'-O-methylation sites across all rRNAs, with a significant number located in the 25S rRNA. nih.govnih.gov These sites are not randomly distributed but are often found in functionally critical areas. For instance, in Arabidopsis thaliana, the domain V of the 25S rRNA, which includes the PTC, contains a high concentration of 2'-O-methylation sites. nih.gov The process is guided by C/D box small nucleolar RNAs (snoRNAs), which base-pair with the target region on the rRNA, directing the methylation machinery to a precise nucleotide. nih.govnih.govpnas.org

5-methylcytosine (B146107) (m5C) : This modification involves the methylation of cytosine at the C5 position. In the well-studied yeast Saccharomyces cerevisiae, the 25S rRNA contains two conserved m5C residues. nih.govoup.com These are located at positions C2278 and C2870. nih.govnih.govoup.com The presence of these two m5C sites is conserved in higher eukaryotes, including humans, highlighting their functional importance. nih.govoup.com Research has shown that the loss of these specific methylations can have distinct consequences; for example, the absence of methylation at C2278 results in hypersensitivity to the antibiotic anisomycin (B549157), while the loss of methylation at C2870 affects ribosome synthesis and processing. nih.govoup.com The cluster of methylated nucleotides in domain IV of the 25S rRNA, which includes C2278, is considered critical for maintaining the structural integrity of the large ribosomal subunit. nih.gov

Table 1: 5-Methylcytosine (m5C) Modifications in Yeast 25S rRNA
PositionLocationAssociated Function/PhenotypeReference
C2278Domain IV, Helix 70Ribosome stability, translational fidelity, stress response, anisomycin sensitivity nih.govnih.govnih.gov
C2870Domain V, Helix 89 (near PTC)Ribosome synthesis and processing nih.govoup.comoup.com

Pseudouridylation is the most abundant RNA modification, involving the isomerization of uridine (B1682114) to pseudouridine (B1679824) (Ψ). frontiersin.orgnih.gov This modification is catalyzed by specific enzymes and, similar to methylation, the sites are clustered in functionally significant regions of the rRNA. nih.gov In yeast, approximately 46 pseudouridines have been identified in rRNAs, with many located in the 18S and 25S molecules. nih.gov

The introduction of pseudouridine can enhance the structural stability of RNA by forming an additional hydrogen bond with its sugar-phosphate backbone. frontiersin.org Functionally important areas, such as the peptidyl transferase center and the A-site finger region of the 25S rRNA, are rich in pseudouridines. nih.gov The elimination of Ψs in these regions has been shown to cause defects in protein translation and cell growth. nih.gov An example of a specific modification is the partial pseudouridylation of U2345 in yeast 25S rRNA, a process guided by the snR9 snoRNA. nih.gov

Besides the major modifications of methylation and pseudouridylation, other types of base modifications have been identified in 25S rRNA. In yeast, the 25S rRNA is known to contain six base methylations in total: two 1-methyladenosine (B49728) (m¹A), two 5-methylcytosine (m⁵C), and two 3-methyluridine (B1581624) (m³U) modifications. nih.gov These modifications contribute to the chemical diversity of the rRNA molecule, likely playing roles in fine-tuning its structure and function.

Enzymes Catalyzing Modifications

The post-transcriptional modification of 25S rRNA is carried out by a suite of specialized enzymes. These enzymes are directed to their specific target nucleotides either by recognizing a particular sequence or structure or, more commonly for methylation and pseudouridylation, through guidance by small nucleolar RNAs (snoRNAs).

Methyltransferases are the enzymes responsible for catalyzing methylation reactions.

2'-O-ribose methylation is performed by a complex known as the C/D box small nucleolar ribonucleoprotein (snoRNP). The catalytic activity within this complex is provided by the methyltransferase Fibrillarin (Nop1 in yeast). nih.govpnas.org The snoRNA component of the snoRNP acts as a guide, ensuring the precise placement of the methyl group on the target ribose. nih.gov

m5C methylation in yeast 25S rRNA is carried out by two distinct methyltransferases. nih.govnih.govoup.com

Rcm1 (Ribosomal RNA Cytosine Methyltransferase 1) is the enzyme that methylates cytosine at position 2278. nih.govnih.govoup.com Its human homolog is NSUN5 . nih.govnih.govnih.govgenecards.org Studies in yeast, worms, and flies have shown that reduced levels of Rcm1/NSUN5 can lead to increased lifespan and stress resistance, linking this specific rRNA modification to organismal physiology. nih.govnih.govnih.gov The loss of this methylation alters the ribosome's structure and translational fidelity. nih.gov

Nop2 is responsible for methylating the cytosine at position 2870. nih.govnih.govoup.com The human homolog of yeast Nop2 is NOP2/NSUN1 (also known as p120), which has been found to be upregulated in various cancer tissues. nih.govoup.comnih.govoup.com Nop2 is a critical factor for the processing and synthesis of the 60S ribosomal subunit. nih.govoup.com In human cells, NOP2/NSUN1 catalyzes the deposition of m5C at residue 4447 of the 28S rRNA. oup.comnih.govuniprot.org

Table 2: Key Methyltransferases for 25S/28S rRNA
Enzyme (Yeast)Human HomologModificationTarget Site (Yeast)Target Site (Human)Reference
Rcm1NSUN5m5CC2278C3782 nih.govnih.govnih.gov
Nop2NOP2/NSUN1m5CC2870C4447 nih.govoup.comnih.gov
Nop1Fibrillarin2'-O-methylationMultiple sitesMultiple sites nih.govpnas.org

The isomerization of uridine to pseudouridine is catalyzed by enzymes called pseudouridine synthases or by a ribonucleoprotein complex.

CBF5 (the yeast homolog of human dyskerin) is the enzyme that provides the catalytic activity for rRNA pseudouridylation. nih.govlafontainelab.comuniprot.org It functions as the core component of the H/ACA box snoRNP complex. uniprot.orguni-giessen.de This complex, which also includes the proteins Gar1, Nhp2, and Nop10, utilizes an H/ACA snoRNA as a guide to select the specific uridine residue for modification. uni-giessen.de Depletion of Cbf5 in yeast leads to a dramatic reduction in rRNA pseudouridylation and severe defects in ribosome biogenesis, underscoring its essential role. nih.govlafontainelab.comnih.gov For instance, the pseudouridylation of U1051 in 25S rRNA is guided by the snR81 H/ACA snoRNA. nih.govresearchgate.net

Dynamics of Modification Deposition

The deposition of post-transcriptional modifications on 25S rRNA is a highly regulated process that occurs at different stages of ribosome maturation. Kinetic labeling studies in yeast have revealed that 2′-O-methylations in the 25S rRNA are introduced both co-transcriptionally, as the pre-rRNA is being synthesized, and post-transcriptionally, after the nascent transcript is released. nih.gov

Specifically, the extent of 2′-O-methylation at several sites (A817, G867, A876, A2256, U2421, and A2640) was found to be significantly higher in the mature 25S rRNA compared to the chromatin-associated pre-rRNA, indicating that these modifications occur at later stages of ribosome biogenesis. nih.gov This temporal regulation of modification deposition suggests a coordinated process that is coupled with the folding of the rRNA and the assembly of ribosomal proteins.

The concept of "dynamic" modifications has gained traction with the discovery of substoichiometric modifications, where not all ribosomes in a cell are modified at a particular site. nih.gov While the idea of enzymes actively removing modifications from mature ribosomes seems unlikely due to the inaccessibility of most modification sites buried within the ribosome's core, the level of modification can be dynamically modulated during ribosome biogenesis. nih.gov This can create specialized populations of ribosomes with distinct modification patterns, potentially tailored for specific translational tasks within the cell. nih.gov

Timing of 2'-O-Methylation in Yeast 25S rRNA
Modification SiteTiming of Deposition
A817Post-transcriptional
G867Post-transcriptional
A876Post-transcriptional
A2256Post-transcriptional
U2421Post-transcriptional
A2640Post-transcriptional
Other sitesCo- and Post-transcriptional

Evolutionary Dynamics and Comparative Genomics of 25s Ribosomal Rna

Evolutionary Conservation and Divergence Patterns

The structure of 25S rRNA exhibits a mosaic of highly conserved core sequences interspersed with variable regions known as expansion segments (ESs). This architectural duality reflects the evolutionary pressures to maintain essential functions while allowing for lineage-specific adaptations.

Across vast evolutionary distances, the secondary structure of ribosomal RNA is remarkably conserved. researchgate.net Certain regions within the 25S rRNA are nearly universal across all domains of life, underscoring their critical role in the ribosome's function. The peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation, is one of the most highly conserved regions. nih.govnih.gov This conservation extends to the three-dimensional folding of the rRNA, which is essential for creating the precise architecture required for catalysis. youtube.com

Specific nucleotide modifications within these conserved regions are also evolutionarily ancient. For instance, a universally conserved cluster of rRNA methylations in helices H70 and H71 of domain IV in yeast 25S rRNA is crucial for the stability of the 60S ribosomal subunit. nih.gov Similarly, four evolutionarily conserved modifications are found in the proximity of the PTC in budding yeast 25S rRNA. nih.gov These conserved modifications are thought to be critical for ensuring the functionality of the ribosome. nih.gov The GTPase-associated center (GAC), a highly conserved 57-nucleotide hairpin system in domain II, is another example of a universally conserved region that interacts with translational GTPases during protein synthesis. biorxiv.org

The table below summarizes some of the universally conserved regions and their functions in 25S rRNA.

Conserved RegionLocationFunction
Peptidyl Transferase Center (PTC)Domain VCatalyzes peptide bond formation
Helices H70 and H71Domain IV60S ribosomal subunit stability
GTPase-Associated Center (GAC)Domain IIInteraction with translational GTPases
A-site finger (Helix 38)-Forms inter-subunit bridge B1a

In contrast to the conserved core, eukaryotic rRNAs contain extra sequences called expansion segments (ESs) when compared to their prokaryotic counterparts. researchgate.netsemanticscholar.org These ESs are located at the periphery of the ribosome, ensuring that the functionally critical centers remain intact. nih.gov The size and complexity of these ESs increase from lower to higher eukaryotes. researchgate.net For instance, the expansion of 25S rRNA from Saccharomyces cerevisiae to Homo sapiens is significant, with some ESs growing by hundreds of nucleotides. nih.gov

ESs are hotspots of sequence variation among different eukaryotic species. researchgate.net While some ESs are short helical extensions, others are complex structures with multiple helices. nih.gov For example, ES27L in yeast is an expansion of about 120 nucleotides from the corresponding helix in E. coli, while in humans, it has expanded to approximately 670 nucleotides. nih.govunibe.ch Studies in Saccharomyces cerevisiae have shown that many of these ESs are vital for optimal growth and the production of 25S rRNA, indicating their role in ribosome biogenesis. researchgate.netnih.gov

The table below illustrates the size variation of a specific expansion segment, ES7L, across different species.

Organism23S/25S/28S rRNAES7L Complexity
Escherichia coli23SSimple helix
Saccharomyces cerevisiae25SModerately complex
Homo sapiens28SHighly complex with multiple branches

These species-specific variations, particularly in the ESs, contribute to the diversity of ribosome structure and are thought to be involved in modulating ribosome function in a lineage-specific manner. unibe.ch

Phylogenetic Utility of 25S Ribosomal RNA Sequences

The mosaic nature of conservation and divergence in 25S rRNA sequences makes them powerful tools for phylogenetic analysis, allowing researchers to infer evolutionary relationships across a wide range of taxonomic levels.

Due to their ancient origin and presence in all cellular life, rRNA sequences are widely used to study evolutionary relationships. wikipedia.orgmicrobe.net The 25S rRNA gene, along with other rRNA genes, contains both highly conserved regions, suitable for resolving deep evolutionary branches, and more variable regions, including the ESs, which are useful for differentiating more closely related species. nih.govresearchgate.net The varying rates of evolution across different regions of the 25S rRNA gene allow for phylogenetic reconstruction at multiple taxonomic depths. nih.gov Databases such as SILVA provide curated alignments of LSU rRNA sequences, which are invaluable resources for taxonomic and phylogenetic studies. mpg.deresearchgate.net

The study of 25S rRNA provides profound insights into the evolution of the ribosome itself. The universally conserved core is considered a molecular fossil, reflecting the structure of the ancestral ribosome, which likely originated in an "RNA world". nih.govnih.gov The PTC, being composed entirely of RNA, is a strong indicator of the ribosome's origin as a ribozyme. youtube.com

The progressive increase in the size and complexity of ESs from prokaryotes to eukaryotes suggests a gradual evolution of the ribosome, with new structures being added to the periphery over time. youtube.com These additions did not disrupt the conserved core, but rather added new layers of regulation and functionality. youtube.com The co-evolution of ribosomal proteins with the expanding rRNA is also a key aspect of ribosome evolution, suggesting a transition from an RNA-based machine to a ribonucleoprotein complex. illinois.edu

Intragenomic Diversity and Concerted Evolution

In most eukaryotes, the genes encoding 18S, 5.8S, and 25S rRNA are organized into hundreds of tandemly repeated units. nih.govoup.com A phenomenon known as "concerted evolution" ensures that these multiple copies remain virtually identical within a species, yet they can diverge rapidly between species. nih.gov This homogenization of rRNA gene sequences is thought to occur through molecular drive mechanisms like unequal crossing-over and gene conversion. oup.com

However, recent studies using advanced sequencing technologies have challenged the view of complete homogeneity. These studies have revealed a surprising level of intragenomic diversity among rRNA gene copies in species like Saccharomyces cerevisiae. nih.govresearchgate.netbiorxiv.org This diversity is not randomly distributed; there is a clear functional stratification, with highly conserved regions showing less variation. nih.govresearchgate.net This suggests that purifying selection acts to remove deleterious mutations even when they are present in only a small fraction of the rRNA gene copies. biorxiv.orgnih.gov Therefore, the landscape of rRNA gene diversity within a genome is shaped by a complex interplay between the homogenizing forces of concerted evolution and the constraints of purifying selection. nih.gov

Comparative Analysis Across Eukaryotic Kingdoms (e.g., Yeast, Plants, Fungi, Mammals)

The 25S ribosomal RNA (rRNA), a key component of the large ribosomal subunit (LSU), exhibits a fascinating evolutionary trajectory characterized by a highly conserved core structure interspersed with variable regions known as expansion segments (ESs). This section provides a comparative analysis of the 25S rRNA across four major eukaryotic kingdoms: Fungi (represented by Saccharomyces cerevisiae and Neurospora crassa), Plants (represented by Arabidopsis thaliana), and Mammals (represented by Homo sapiens). While the term 25S rRNA is commonly used for yeast, fungi, and plants, in mammals, the corresponding molecule is referred to as 28S rRNA. nih.gov

The core secondary structure of the large subunit rRNA is remarkably conserved across all domains of life, a testament to its fundamental role in protein synthesis. nih.gov However, eukaryotic rRNAs have undergone significant expansion throughout evolution, primarily through the insertion and elaboration of expansion segments at specific, conserved locations on the periphery of the ribosome. nih.govresearchgate.net These segments account for the substantial size differences observed in the 25S/28S rRNA across different eukaryotic lineages.

Detailed Research Findings

Expansion segments are not random insertions; they are located at specific sites within the rRNA structure and often form elaborate secondary structures. nih.govresearchgate.net While the core functional regions of the ribosome, such as the peptidyl transferase center, are highly conserved, the expansion segments are hotspots of evolutionary change, exhibiting considerable variation in both length and sequence. nih.govresearchgate.net This variability is thought to contribute to the fine-tuning of ribosome function and regulation in different organisms. researchgate.net

For instance, studies have shown that some expansion segments are essential for ribosome biogenesis and cell viability in yeast, suggesting they play crucial functional roles despite their evolutionary plasticity. researchgate.net In mammals, the expansion of certain segments, such as ES27, is particularly pronounced, hinting at specialized functions in higher eukaryotes. unibe.ch The sequence of these variable regions can even differ between closely related species and within individuals of the same species. nih.gov

Data Tables

The following tables provide a comparative overview of the 25S/28S rRNA characteristics in representative species from the four eukaryotic kingdoms.

Table 1: Comparison of 25S/28S rRNA Length Across Eukaryotic Kingdoms

KingdomRepresentative SpeciesrRNA TypeApproximate Length (nucleotides)
Fungi Saccharomyces cerevisiae25S3392 - 3396 nih.govrnacentral.org
Neurospora crassa25S~3400 (Estimated from rDNA repeat size) nih.gov
Plants Arabidopsis thaliana25S3376 frontiersin.org
Mammals Homo sapiens28S~5070 biostate.ai

Table 2: Comparative Size of Key Expansion Segments in 25S/28S rRNA

Expansion SegmentSaccharomyces cerevisiae (Yeast)Homo sapiens (Mammal)Notes
Total Expansion vs. Prokaryotic 23S rRNA ~490 nt larger>2000 nt largerRepresents the overall increase in size due to all expansion segments. unibe.ch
ES7 Relatively smallSignificantly expandedOne of the most variable expansion segments across eukaryotes. nih.gov
ES27L ~120 nt~670 ntDemonstrates a dramatic increase in size from yeast to humans. unibe.ch

Advanced Methodologies for the Study of 25s Ribosomal Rna

Structural Biology Approaches

Structural biology techniques are fundamental to understanding the intricate three-dimensional arrangement of 25S rRNA within the large ribosomal subunit and its interactions with ribosomal proteins and other factors.

Cryo-Electron Microscopy (Cryo-EM) for High-Resolution Structures

Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of ribosomes and their subunits, including those containing 25S rRNA. This method allows for the visualization of large, dynamic complexes that are often challenging to crystallize. Recent cryo-EM studies have achieved near-atomic resolution, enabling detailed analysis of rRNA folding, intersubunit bridges, and the binding sites of translation factors and antibiotics. nih.govharvard.edunih.gov

For example, cryo-EM has been used to determine the structure of the Leishmania donovani large ribosomal subunit at 2.8 Å resolution, providing insights into eukaryotic rRNA modifications and structural features distinct from other eukaryotes. nih.gov This resolution facilitates the direct observation of these modifications, which play a significant role in ribosome assembly and function. nih.gov Cryo-EM has also been instrumental in visualizing early precursors of the large ribosomal subunit, revealing intermediates in the assembly pathway and how domains of the 25S/5.8S rRNA fold and interact with assembly factors. nih.govoup.comhep.com.cnnih.gov Structures of half-assembled pre-60S subunits have shown that certain domains of 25S/5.8S rRNA pack tightly into a native-like substructure, while other domains remain unassembled at early stages. nih.govoup.comhep.com.cnnih.gov

Cryo-EM is particularly valuable for studying the dynamic nature of the ribosome, capturing different functional states and conformational changes. harvard.edu Unlike crystallography, it can tolerate some sample heterogeneity, allowing for the study of diverse ribosomal complexes. harvard.edu

X-ray Crystallography (where applicable for ribosomal subunits)

While cryo-EM has become increasingly prevalent, X-ray crystallography has historically provided crucial atomic-resolution structures of ribosomal subunits, particularly bacterial 50S subunits which share significant structural homology with the eukaryotic 60S subunit containing 25S rRNA. nthu.edu.twesrf.frworldscientific.comnih.govresearchgate.net Although obtaining high-resolution crystals of intact eukaryotic 80S ribosomes or 60S subunits has been more challenging, crystallography has been successful in determining structures of isolated large ribosomal subunits from some organisms, such as the 50S subunit from Haloarcula marismortui. nthu.edu.twworldscientific.comnih.govresearchgate.net

These crystallographic studies have provided fundamental insights into the organization of rRNA helices, the arrangement of ribosomal proteins, and the architecture of the peptidyl transferase center (PTC), which is primarily formed by 25S/28S rRNA. nthu.edu.twesrf.frworldscientific.comnih.govresearchgate.net Early crystallographic maps, even at moderate resolutions, revealed features consistent with double-helical RNA segments crisscrossing the subunit. worldscientific.comnih.gov More recent advancements, including serial femtosecond X-ray crystallography (SFX), are enabling structural studies of ribosomal particles at near-physiological temperatures. researchgate.net

While X-ray crystallography requires highly homogeneous samples and can sometimes introduce crystal-contact artifacts not present in solution, it has provided foundational atomic models that complement cryo-EM studies in understanding the structural basis of ribosomal function. harvard.eduesrf.fr

Biochemical and Molecular Biology Techniques

A range of biochemical and molecular biology techniques are employed to investigate the function of 25S rRNA, its interactions with other molecules, and the processes of its synthesis and maturation.

Mutagenesis Studies (Point Mutations, Deletions of Expansion Segments)

Mutagenesis is a powerful tool to probe the functional importance of specific nucleotides or regions within 25S rRNA. Introducing point mutations or deleting larger segments, such as eukaryote-specific expansion segments (ES), can reveal their roles in ribosome assembly, structure, and translation. nih.govmolbiolcell.orgnih.govresearchgate.netnih.govoup.comresearchgate.netbiorxiv.org

Studies involving random mutagenesis of yeast 25S rRNA have identified specific bases critical for 60S subunit structural integrity and function. nih.govnih.gov For instance, mutations near the peptidyl transferase center have been shown to affect translation initiation and subunit joining. nih.govnih.gov Deletion studies focusing on eukaryote-specific expansion segments in yeast 25S rRNA have demonstrated that many of these segments are necessary for optimal growth and are required for the efficient production of mature 25S rRNA, suggesting their roles in ribosome biogenesis. nih.govresearchgate.net These studies can also help classify expansion segments based on their involvement in different stages of ribosome biogenesis. nih.govresearchgate.net Mutagenesis can also be used to study the impact of specific nucleotide modifications or naturally occurring rRNA variants on ribosome function. biorxiv.orgelifesciences.org

RNA Processing and Maturation Assays (e.g., Northern Blot, Pulse-Chase Labeling)

The biogenesis of 25S rRNA involves a complex series of processing and maturation steps from a larger precursor molecule. Techniques like Northern blotting and pulse-chase labeling are used to analyze these pathways and identify processing intermediates. molbiolcell.orgoup.comnih.govresearchgate.netasm.orgoup.combiorxiv.orgoup.compnas.orgnih.govpnas.orgpnas.orgpnas.orgelifesciences.org

Northern blotting allows for the detection and relative quantification of different rRNA precursors and mature 25S rRNA using specific probes. researchgate.netasm.orgoup.compnas.orgpnas.org This technique can reveal accumulation of specific intermediates upon depletion or mutation of ribosome assembly factors, indicating a block at a particular processing step. asm.orgpnas.orgpnas.org

Pulse-chase labeling, often using radioactive isotopes like [³H] uracil (B121893) or [³²P] phosphate, allows researchers to follow the fate of newly synthesized RNA over time. oup.combiorxiv.orgnih.govpnas.orgpnas.org By labeling precursor rRNA with a pulse of radioactivity and then chasing with unlabeled nucleotides, the conversion of precursors into mature 25S rRNA can be monitored. oup.combiorxiv.orgnih.govpnas.org This provides kinetic information about processing rates and the order of cleavage events. nih.gov More recently, nucleotide analog-based pulse-chase approaches combined with sequencing are being used to measure rRNA processing with higher resolution and spatial information. biorxiv.org

These assays are crucial for understanding the intricate steps involved in generating mature and functional 25S rRNA and how these processes are affected by genetic or environmental factors. oup.comnih.govoup.compnas.org

Ribosomal Profiling and Polysome Analysis

Ribosomal profiling (also known as Ribo-Seq) and polysome analysis are techniques used to study translation at a global level and can provide information about the involvement of 25S rRNA within actively translating ribosomes. molbiolcell.orgoup.comwikipedia.orgcd-genomics.comresearchgate.netelifesciences.orgsitoolsbiotech.comwikipedia.org

Ribosome profiling, a higher-resolution technique, involves sequencing mRNA fragments protected by ribosomes (ribosome footprints). cd-genomics.comelifesciences.orgsitoolsbiotech.com While primarily focused on the mRNA being translated, the efficiency of this technique relies on isolating intact ribosomes and polysomes, which contain 25S rRNA. cd-genomics.comsitoolsbiotech.com By mapping ribosome footprints, researchers can gain nucleotide-level resolution of ribosome positions on mRNAs, providing insights into translation speed, start sites, and stalling events, all of which involve the functional 80S ribosome containing 25S rRNA. cd-genomics.com Depletion of rRNA, including 25S rRNA, is a common step in ribosome profiling library preparation to enrich for mRNA fragments. sitoolsbiotech.com

Both polysome profiling and ribosome profiling, while focusing on translation, indirectly assess the functional state of ribosomes containing 25S rRNA and are valuable for studying the impact of rRNA modifications or mutations on translational output. nih.govoup.comelifesciences.org

In vitro Reconstitution Assays

In vitro reconstitution assays are powerful tools for dissecting the complex processes involving 25S rRNA, such as ribosomal subunit joining and pre-rRNA processing. These assays allow researchers to reconstitute specific steps of ribosome assembly or translation in a controlled environment using purified components. For instance, in vitro reconstitution has been used to investigate the interaction between the 25S rRNA A loop and eukaryotic translation initiation factor 5B (eIF5B), demonstrating that this interaction promotes 60S subunit joining with the 40S initiation complex and ensures stringent AUG selection nih.gov. Assays monitoring 80S complex formation can be performed using components like [³⁵S]Met-tRNAᵢMet as a limiting factor, followed by analysis using native gel electrophoresis nih.gov.

Another application involves the reconstitution of translation reactions using separated ribosomal subunits and ribosome-free lysate. A robust method, termed Ribosome Separation and Reconstitution (RSR), has been developed for yeast, allowing the modification of ribosomes without affecting other translational components before supplementing them back into translation reactions researchgate.netbiorxiv.org. This technique involves the separation of ribosomes from cell-free extract by ultracentrifugation, yielding a ribosomal pellet and a ribosome-free supernatant. The pelleted ribosomes can then be solubilized and added back to the supernatant along with other necessary components like mRNA, an energy regeneration system, and amino acids to reconstitute translation in vitro biorxiv.org. Northern hybridization analysis of RNA extracted from these reconstituted reactions can confirm the presence and integrity of 18S and 25S rRNAs biorxiv.org. Furthermore, in vitro assays have been developed to reconstitute the entire cycle of internal transcribed spacer 2 (ITS2) removal, a critical step in the maturation of 5.8S and 25S rRNA from the pre-ribosomal RNA precursor nih.gov. This process involves a series of endonucleolytic cleavages and exonucleolytic trimming steps catalyzed by multiple factors, including the Las1 complex and the nuclear exosome nih.gov.

Interactome Analysis

Understanding the molecules that interact with 25S rRNA is crucial for comprehending its function within the ribosome and during ribosome biogenesis. Interactome analysis employs techniques to identify proteins and other RNA molecules that physically associate with 25S rRNA.

Co-immunoprecipitation

Co-immunoprecipitation (Co-IP) is a widely used technique to isolate protein-RNA complexes containing 25S rRNA. This method typically involves using an antibody against a protein of interest that is suspected to interact with 25S rRNA or pre-ribosomal particles containing it. Following immunoprecipitation, the associated RNA can be extracted and analyzed, for example, by Northern blotting, to detect the presence of 25S rRNA or its precursors.

Studies have utilized Co-IP to investigate the association of various ribosome biogenesis factors with pre-ribosomal RNAs, including the 35S and 27S precursors that contain the 25S rRNA sequence. For instance, Co-IP experiments have shown that the nucleolar protein Nop19p co-immunoprecipitates with 35S and 23S pre-rRNAs in Saccharomyces cerevisiae tandfonline.com. Similarly, Co-IP has been used to demonstrate the association of Efg1 with the 35S pre-rRNA and aberrant 23S pre-rRNA, as well as U3 snoRNA, indicating its role in early pre-rRNA processing steps that affect 18S rRNA maturation while 25S rRNA synthesis appears relatively unperturbed oup.com. Co-IP can also be performed on fractions from sucrose (B13894) density gradients to analyze the association of proteins with specific ribosomal subunits or pre-ribosomal particles plos.orgresearchgate.net. For example, Co-IP of Rpl25-GFP from yeast lysate fractions revealed co-precipitation of Dbp5, a protein involved in nuclear export of ribosomal subunits plos.org. Co-purification of mature 25S and 18S rRNA with TAP-tagged proteins like Rix1p and Arx1p has also been achieved using affinity purification followed by Northern hybridization researchgate.net. These experiments can be performed in the presence of agents like ethidium (B1194527) bromide to assess the RNA-dependence of protein interactions nih.gov.

Crosslinking and RNA-Seq (e.g., CRAC for RNA helicase binding)

Crosslinking and RNA-Seq techniques, such as CRAC (Crosslinking and Analysis of cDNA), are powerful methods for mapping the precise interaction sites of proteins on RNA molecules like 25S rRNA in vivo. These methods involve UV crosslinking of proteins to interacting RNA, followed by immunoprecipitation of the protein-RNA complexes, fragmentation of the RNA, reverse transcription, and high-throughput sequencing of the resulting cDNAs. The sequence reads allow for the identification of protein binding sites on the RNA at nucleotide resolution.

CRAC has been successfully applied to study the interaction of various RNA helicases and ribosome biogenesis factors with pre-ribosomal RNA, including the 25S rRNA sequence. For example, CRAC analysis has revealed the crosslinking sites of proteins like Erb1, Nop7, Nop12, Cic1, and Nop15 on the predicted secondary structures of 25S and 5.8S rRNA nih.govembopress.org. These studies have shown that some proteins, like Erb1 and Nop7, bind to regions of 25S rRNA that are in close proximity to the 3'-end of 5.8S rRNA in the tertiary structure, suggesting their role in bringing different rRNA domains together during assembly embopress.org. CRAC has also been used to identify the binding site of Rbp95 on 25S rRNA helix H95, located in domain VI at the 3' end of the molecule oup.com. This protein was found to be in physical proximity to Npa1 and associated with snoRNAs that base-pair near H95, highlighting the intricate network of interactions during pre-60S particle maturation oup.com. Furthermore, CRAC has been employed to map the distribution of RNA polymerase I (Pol I) along ribosomal DNA, revealing areas where Pol I accumulates and suggesting a coupling between transcription pausing and nascent rRNA folding nih.govfrontiersin.org. CRAC data can also be analyzed to identify chimeric cDNAs representing RNA-RNA interactions, such as base-pairing between snoRNAs and 25S rRNA pnas.org.

Below is a table summarizing some proteins shown to interact with 25S rRNA or its precursors, as identified by co-immunoprecipitation or crosslinking studies:

Protein/FactorMethod UsedInteraction Target (25S rRNA or precursor)Key FindingsSource
eIF5BIn vitro reconstitution25S rRNA A loopPromotes 60S subunit joining, ensures stringent AUG selection. nih.gov
Nop19pCo-immunoprecipitation35S and 23S pre-rRNAsInteracts with components of 90S pre-ribosomal particles. tandfonline.com
Efg1Co-immunoprecipitation35S, 23S pre-rRNAs, U3 snoRNAComponent of 90S pre-ribosomes, involved in early pre-rRNA processing. oup.com
Dbp5Co-immunoprecipitation25S rRNA (in 60S subunits)Associated with ribosomal subunits, required for nuclear export. plos.org
Rix1pCo-purification (TAP-tag)Mature 25S rRNACo-purifies with mature 25S rRNA. researchgate.net
Arx1pCo-purification (TAP-tag)Mature 25S rRNACo-purifies with mature 25S rRNA, co-sediments with 60S subunits. researchgate.net
Erb1CRAC25S rRNA (near H21, H22)Crosslinks to specific regions on 25S rRNA secondary structure. nih.govembopress.org
Nop7CRAC25S rRNACrosslinks to 25S rRNA, binding sites near 3'-end of 5.8S rRNA in 3D structure. nih.govembopress.org
Nop12CRAC25S rRNACrosslinks to 25S rRNA, binding sites near 3'-end of 5.8S rRNA in 3D structure. nih.govembopress.org
Nop4CRAC25S rRNA (domains II and III)Crosslinks to dispersed sites, clusters near 5'-end of 5.8S in 3D structure. nih.govembopress.org
Nop15CRAC25S rRNACrosslinks to 25S rRNA. nih.govembopress.org
Mak5CRAC25S rRNA (H36–37 and H39)Crosslinks to specific helices in 25S rRNA. researchgate.net
Rbp95CRAC25S rRNA (helix H95)Associates with H95, in proximity to Npa1 and Rpl3 binding sites. oup.com
Pol ICRACNascent pre-rRNA (contains 25S sequence)Maps distribution and pausing sites during transcription of rDNA. nih.govfrontiersin.org
snoRNAsCRAC (analysis of chimeras)25S rRNABase-pairing interactions between snoRNAs and 25S rRNA. pnas.org

Computational and Bioinformatic Approaches

Computational and bioinformatic approaches play a vital role in analyzing 25S rRNA sequences and structures, complementing experimental studies and providing insights into its evolution and function.

Sequence Alignment and Phylogenetic Tree Construction

Sequence alignment of 25S ribosomal RNA genes or sequences from different organisms is a fundamental step in understanding evolutionary relationships and identifying conserved and variable regions. Databases like SILVA provide comprehensive, quality-checked, and aligned ribosomal RNA sequence data for all three domains of life, including eukaryotic large subunit (23S/28S) rRNA, which includes the 25S rRNA sequence arb-silva.de. These alignments are essential for phylogenetic analysis.

Phylogenetic tree construction using 25S rRNA sequences allows researchers to infer evolutionary relationships between species. The 25S ribosomal RNA gene, particularly regions like the divergent domain D2, has been used for phylogenetic studies in various organisms, including fungi researchgate.nettandfonline.com. While coding regions of rRNA genes are generally conserved, variable segments known as "expansion segments" evolve faster and can be useful for phylogenetic studies, particularly at higher taxonomic levels nih.gov. Combined data from different ribosomal regions, including the D2 region of the 25S ribosomal RNA gene and internal transcribed spacers, have been used to infer taxonomic segregation within genera like Ganoderma researchgate.nettandfonline.com. The low sequence variation observed in the 25S ribosomal gene within some species suggests a relatively recent evolutionary origin researchgate.nettandfonline.com. Incorporating structural information, such as the conserved secondary structure of ITS2 (adjacent to 25S rRNA), into sequence alignment and phylogenetic tree construction can improve reliability and accuracy mdpi.com.

Secondary and Tertiary Structure Prediction

The function of 25S rRNA is intimately linked to its complex secondary and tertiary structure. Computational methods are used to predict these structures, often in conjunction with experimental data. Secondary structure prediction algorithms, based on thermodynamic principles like minimizing free energy or maximizing expected accuracy, are used to predict the base-pairing interactions within the 25S rRNA molecule oup.com. These predictions can be refined by incorporating data from experimental probing techniques that reveal the accessibility of nucleotides to chemical modification oup.comoup.com. For example, DMS-seq data, which reflects nucleotide accessibility in vivo, can be used to constrain secondary structure predictions, although these data can also be influenced by tertiary structure and protein binding oup.com.

Below is a table illustrating the domains of 25S rRNA:

25S rRNA DomainDescription
Domain ILocated at the 5' end of 25S rRNA.
Domain IIContains the GTPase center.
Domain IIIInvolved in binding of ribosomal protein L25.
Domain IVContains a cluster of methylated nucleotides critical for ribosome stability. nih.gov
Domain VContains a high degree of modifications.
Domain VILocated at the 3' end of 25S rRNA.

Note: The domain numbering and specific features can vary slightly depending on the organism and reference.

The intricate secondary and tertiary structures of 25S rRNA are essential for its interactions with ribosomal proteins, other ribosomal RNA molecules (like 5.8S rRNA, forming the proximal stem mdpi.com), and translation factors, all of which are critical for the proper assembly and function of the large ribosomal subunit.

Analysis of RNA Modifications (e.g., Mass Spectrometry-based Quantitative Analysis)

The study of post-transcriptional modifications (PTMs) in 25S ribosomal RNA (rRNA) is crucial for understanding their roles in ribosome structure, function, and biogenesis. Mass spectrometry (MS)-based approaches have become indispensable tools for the comprehensive identification, localization, and quantitative analysis of these modifications. These techniques offer high sensitivity and the ability to analyze multiple modifications simultaneously. oup.comtandfonline.com

One advanced MS-based methodology involves the complete hydrolysis of purified 25S rRNA into individual nucleosides, followed by analysis using liquid chromatography-mass spectrometry (LC-MS) or LC-tandem mass spectrometry (LC-MS/MS). oup.comrhhz.netresearchgate.net This approach allows for the sensitive detection and quantification of various modified nucleosides present in the rRNA. oup.com By comparing the retention times and MS² spectra of detected nucleosides to those of known modified nucleoside standards, modifications can be identified. rhhz.net

Quantitative analysis using MS can be performed using different strategies. One method involves the use of stable isotope-labeled internal standards (SIL-IS). oup.comyeastgenome.orgoup.comnih.govacs.org This technique incorporates a heavy isotope-labeled reference RNA with the same sequence as the sample RNA. nih.govoup.com After mixing and enzymatic digestion, the ratio of the MS signals between the endogenous modified nucleosides (light) and the corresponding labeled standards (heavy) allows for precise quantification of the modification stoichiometry at specific sites. oup.comnih.govacs.org This approach has been successfully applied to determine the complete chemical structures and modification levels of rRNAs in organisms like Saccharomyces cerevisiae and Schizosaccharomyces pombe. yeastgenome.orgoup.comnih.govoup.com For instance, a study on Saccharomyces cerevisiae rRNAs using a stable isotope-labeled, non-modified reference RNA and MS-based methodology identified 112 modification sites with 12 different PTMs, including a previously unidentified pseudouridine (B1679824) at position 2345 in 25S rRNA. yeastgenome.orgoup.com Quantitative analysis revealed that while many sites were almost fully modified, a subset showed sub-stoichiometric modification levels. yeastgenome.orgoup.com

Another approach for quantitative analysis involves measuring the relative abundances of modified residues in different samples, such as comparing modified levels in mutant strains or under varying environmental conditions to a wild-type or control sample. oup.comresearchgate.net For example, LC-ESI-MS/MS analysis has been used to quantify modifications in 25S rRNA from Arabidopsis thaliana tissues. rhhz.net This research identified 12 different modifications in plant 25S rRNA, including newly reported ones such as N²,N²-dimethylguanosine (m²,²G), N⁶,N⁶-dimethyladenosine (m⁶,⁶A), N7-methylguanosine (m⁷G), and 3-methyluridine (B1581624) (m³U) in plants. rhhz.netresearchgate.netx-mol.com Furthermore, studies have shown that environmental factors, such as exposure to cadmium, can lead to significant changes in the levels of certain modifications in 25S rRNA, including m²,²G, m⁶,⁶A, and m⁷G, as quantified by LC-ESI-MS/MS. rhhz.netresearchgate.netx-mol.com

Research findings using mass spectrometry have provided detailed insights into the modification landscape of 25S rRNA across different organisms. In plants, studies have identified various modifications in 25S rRNA, including Am, Cm, Gm, Um, Ψ, m⁶A, m⁵C, m¹A, m²,²G, m⁶,⁶A, m⁷G, and m³U. rhhz.netresearchgate.net Quantitative analysis in Arabidopsis thaliana tissues revealed varying levels for these modifications. rhhz.net

Table 1: Examples of Modifications Identified and Quantified in Plant 25S rRNA using LC-ESI-MS/MS

Modification NameAbbreviationExample Quantification Range (in A. thaliana tissues, % of corresponding canonical nucleoside)
N²,N²-dimethylguanosinem²,²G0.0037% – 0.0050% (m²,²G/G) rhhz.net
N⁶,N⁶-dimethyladenosinem⁶,⁶A0.0199% – 0.0347% (m⁶,⁶A/A) rhhz.net
N7-methylguanosinem⁷G0.0031% – 0.0056% (m⁷G/G) rhhz.net
3-methyluridinem³U0.04792% – 0.1253% (m³U/U) rhhz.net
2'-O-methyladenosineAmData available in supplementary materials of source rhhz.net
2'-O-methylcytidineCmData available in supplementary materials of source rhhz.net
2'-O-methylguanosineGmData available in supplementary materials of source rhhz.net
2'-O-methyluridineUmData available in supplementary materials of source rhhz.net
PseudouridineΨData available in supplementary materials of source rhhz.net
N⁶-methyladenosinem⁶AData available in supplementary materials of source rhhz.net
5-methylcytidinem⁵CData available in supplementary materials of source rhhz.net
N1-methyladenosinem¹AData available in supplementary materials of source rhhz.net

Mass spectrometry also plays a role in studying the functional impact of 25S rRNA modifications. By analyzing modification levels in ribosomal subunits or in response to genetic alterations affecting modification enzymes, researchers can correlate specific modifications with ribosomal activity, translation fidelity, and cellular growth. researchgate.netmdpi.com For example, studies in yeast have shown that the loss of specific 25S rRNA modifications in the peptidyl transferase center (PTC), as assessed through methods including mass spectrometry, can lead to diminished protein synthesis and reduced cell growth. mdpi.com

The development of improved methods for purifying highly pure rRNA has been critical for advancing MS-based modification analysis, as contamination from other RNA species can interfere with accurate identification and quantification. rhhz.netresearchgate.netx-mol.com Techniques involving polyA-based mRNA depletion and agarose (B213101) gel electrophoresis-based purification have been employed to obtain the high-purity rRNA necessary for comprehensive MS profiling. rhhz.netresearchgate.netx-mol.com

While nucleoside-level analysis provides quantitative data on the abundance of different modification types, other MS-based strategies, such as analyzing enzymatic digests of rRNA into oligonucleotides, can provide information on the precise location of modifications within the 25S rRNA sequence. oup.comtandfonline.comnih.gov Identifying modifications based on the mass shifts of oligonucleotides relative to theoretical masses allows for mapping modification sites at single-nucleotide resolution. tandfonline.comnih.gov

Cellular and Model System Implications of 25s Ribosomal Rna Dysfunction

Impact on Ribosome Biogenesis and Cellular Homeostasis

The biogenesis of ribosomes is a complex and energy-intensive process that begins in the nucleolus with the transcription of a polycistronic precursor rRNA (pre-rRNA). rupress.org In yeast, this is a 35S transcript, while in plants it is a 45S transcript; both contain the sequences for the 18S, 5.8S, and 25S rRNAs. nih.govfrontiersin.orgnih.gov A series of endonucleolytic and exonucleolytic cleavages, along with extensive nucleotide modifications, are required to produce the mature rRNAs. nih.govoup.com

Dysfunction related to the 25S rRNA can severely disrupt this intricate pathway. For instance, mutations in the 25S rRNA sequence can lead to the production of unstable and rapidly degraded rRNA molecules. nih.gov This prevents their incorporation into nascent 60S subunits, thereby halting the assembly line and leading to a deficit of functional ribosomes. The cell employs quality control mechanisms to ensure that only correctly processed and folded rRNA is assembled into ribosomes. rupress.orgnih.gov Errors in 25S rRNA processing can trigger these surveillance pathways, leading to the degradation of aberrant pre-ribosomal particles.

A failure to produce sufficient 60S subunits disrupts the stoichiometric balance between the small (40S) and large (60S) subunits, which is critical for cellular homeostasis. This imbalance can trigger what is known as ribosomal stress. chinbullbotany.com Ribosomal stress pathways have been well-characterized and can lead to cell cycle arrest, senescence, or even apoptosis, thereby preventing the proliferation of cells with compromised protein synthesis machinery. In yeast, for example, the nucleolar protein Nop12p is required for the proper processing of the pre-25S rRNA, and its absence leads to reduced levels of mature 25S rRNA and slow growth, particularly at low temperatures. oup.com

Furthermore, the extensive chemical modifications of 25S rRNA, primarily 2′-O-methylation and pseudouridylation, are crucial for stabilizing its structure and facilitating its correct folding. nih.gov The absence or alteration of these modifications can impair ribosome assembly and function. These modifications cluster at functionally significant sites, such as the peptidyl transferase center (PTC), where they contribute to the efficiency and accuracy of protein synthesis. nih.govresearchgate.net Therefore, defects in the enzymatic machinery responsible for these modifications indirectly cause 25S rRNA dysfunction, leading to impaired ribosome biogenesis and a disruption of cellular homeostasis.

Alterations in Translational Control

Beyond its structural role, the 25S rRNA is a key player in the catalytic activity of the ribosome, particularly in the peptidyl transferase center (PTC), which is responsible for forming peptide bonds. researchgate.net Dysfunction in the 25S rRNA can therefore directly alter the process of translation, affecting its speed, accuracy, and the types of proteins that are synthesized.

Mutations within functionally important regions of the 25S rRNA can lead to significant alterations in translational fidelity. For example, a single C-to-U mutation in the universally conserved sarcin/ricin loop of the Saccharomyces cerevisiae 25S rRNA results in the suppression of nonsense (UGA, UAG) and frameshift mutations. nih.gov This indicates that this region of the 25S rRNA is integral to maintaining the correct reading frame and recognizing stop codons. Cells with this mutation also exhibit altered sensitivity to certain antibiotics, further highlighting the functional impact of the 25S rRNA structure on translation. nih.gov

Chemical modifications of the 25S rRNA also play a regulatory role in translation. nih.govencyclopedia.pub While many modifications are constitutive, some are substoichiometric, meaning they are not present on every ribosome. This heterogeneity in rRNA modification patterns can give rise to "specialized ribosomes" with altered translational properties, potentially favoring the translation of specific mRNAs. nih.govnih.gov Changes in the 25S rRNA modification landscape have been observed in response to developmental cues and environmental changes, suggesting a dynamic layer of translational control mediated by the ribosome itself. nih.gov For instance, hypomethylation of rRNA can affect the fidelity of protein synthesis. pnas.org

Expansion segments (ESs) are eukaryote-specific regions of rRNA that are not present in their prokaryotic counterparts. The longest of these in yeast, ES27L in the 25S rRNA, has been shown to be crucial for translational fidelity. nih.gov Deletion of a portion of ES27L in yeast leads to increased stop codon readthrough, amino acid misincorporation, and ribosomal frameshifting, demonstrating its role in maintaining the accuracy of protein synthesis. nih.gov

Insights from Model Organism Studies

Saccharomyces cerevisiae, or budding yeast, has been an invaluable model organism for dissecting the function of the 25S rRNA due to its genetic tractability. nih.govnih.gov Researchers can introduce specific mutations into the rDNA genes and study their effects on the cell.

Many mutations targeting highly conserved bases within the peptidyl transferase center of the 25S rRNA have been shown to induce compensatory structural rearrangements in other parts of the ribosome. researchgate.net This suggests a degree of structural plasticity within the ribosome that allows it to tolerate some changes while maintaining basic function. However, other genetic perturbations have more severe consequences. For instance, swapping the 25S rRNA of S. cerevisiae with that from other yeast species, such as Candida albicans, can perturb pre-rRNA processing and lead to growth defects. researchgate.net

Studies involving the deletion of genes responsible for 25S rRNA modification have also provided significant insights. The simultaneous depletion of seven 25S rRNA modifications near the PTC, while not lethal, was shown to collectively contribute to efficient translation. researchgate.net The phenotypic consequences of these genetic perturbations are often observed as changes in growth rate, sensitivity to antibiotics that target the ribosome, and alterations in translational fidelity. researchgate.netnih.gov

Table 1: Phenotypes of 25S rRNA Perturbations in Saccharomyces cerevisiae
PerturbationAffected 25S rRNA Region/ProcessObserved PhenotypeReference
C-to-U mutationSarcin/ricin loopSuppression of nonsense and frameshift mutations; altered antibiotic sensitivity nih.gov
Deletion of ES27L portionExpansion Segment 27LReduced translational fidelity (increased stop codon readthrough, amino acid misincorporation) nih.gov
Depletion of multiple modificationsPeptidyl Transferase Center (PTC)Reduced translational efficiency researchgate.net
Absence of Nop12ppre-25S rRNA processingReduced mature 25S rRNA levels; cold-sensitive slow growth oup.com

Studies on Arabidopsis mutants with defects in ribosome biogenesis factors have revealed the critical importance of proper rRNA processing for normal plant development. For example, disruption of the small nucleolar RNA (snoRNA) HID2, which base-pairs with a region in the 25S rRNA, impairs the integrity of the 27SB pre-rRNA intermediate. nih.gov This leads to an imbalance in the ribosome profile and presumably affects the synthesis of the 60S subunit. nih.gov Similarly, mutations in genes encoding plant-specific ribosome biogenesis factors involved in rRNA processing can be lethal or cause severe developmental phenotypes, including delayed growth and germination defects. oup.com

Ribosomopathies are a class of human diseases caused by defects in ribosome biogenesis. nih.gov Saccharomyces cerevisiae has emerged as a powerful model system for studying the molecular mechanisms underlying these disorders. nih.govnih.gov Many of the core components and pathways of ribosome assembly are highly conserved between yeast and humans, allowing researchers to use the more tractable yeast system to gain insights relevant to human health. rupress.org

By modeling mutations found in human ribosomopathy patients in the corresponding yeast genes, scientists can study their specific effects on ribosome assembly, including the processing and modification of 25S rRNA. This approach helps to elucidate how a primary defect in a ribosome assembly factor can lead to impaired 60S subunit production and trigger the cellular stress responses observed in these diseases. The knowledge gained from yeast models is crucial for understanding how heterogeneous ribosome populations, resulting from incomplete or altered rRNA modification, might contribute to the tissue-specific phenotypes seen in ribosomopathies. nih.gov

Furthermore, yeast is used to study ribosome-associated quality control (RQC) pathways, which are responsible for degrading aberrant nascent polypeptide chains that arise from stalled ribosomes. researchgate.netbiorxiv.org Dysfunction in 25S rRNA can lead to ribosome stalling, making the study of RQC in yeast relevant to understanding how cells cope with the consequences of faulty ribosomes, a key aspect of ribosomopathy pathology.

Environmental and Stress Response Modulations

Cells must adapt their protein synthesis capacity in response to environmental fluctuations and stress conditions. The biogenesis of ribosomes, being a major consumer of cellular energy, is a key point of regulation. Dysfunction or modulation of 25S rRNA is an integral part of these stress responses.

Under conditions of oxidative stress, induced by reactive oxygen species (ROS), both ribosomal proteins and rRNA can be damaged. mdpi.comnih.gov The 25S rRNA is a target for oxidative damage, which can lead to site-specific cleavages. mdpi.comnih.gov In yeast, a specific cleavage in expansion segment 7 (ES7L) of the 25S rRNA is detectable shortly after exposure to ROS-inducing agents. mdpi.com Such damage can inhibit protein biosynthesis and may contribute to adaptive cellular responses or, if excessive, lead to cell death. mdpi.comnih.gov The intensity of 25S rRNA degradation has been shown to correlate with the levels of ROS. researchgate.net

Heat stress also significantly impacts rRNA processing. In Arabidopsis, heat stress has been shown to compromise the processing of pre-rRNA, leading to a decrease in the amplification of 25S rRNA while 18S rRNA levels remain more stable. tandfonline.com This suggests a specific vulnerability or regulatory checkpoint in the 60S subunit assembly pathway under heat stress. High temperatures can halt normal pre-rRNA maturation and trigger atypical processing pathways. researchgate.net

Table 2: Modulation of 25S rRNA under Stress Conditions
Stress ConditionModel OrganismEffect on 25S rRNAReference
Oxidative Stress (ROS)Saccharomyces cerevisiaeSite-specific cleavage in expansion segment 7 (ES7L); degradation correlated with ROS levels mdpi.comresearchgate.net
Heat StressArabidopsis thalianaDecreased levels of mature 25S rRNA; compromised pre-rRNA processing tandfonline.com
Chilling StressOryza sativa (Rice)Inhibition of pre-rRNA processing, affecting mature rRNA production nih.gov

Similarly, chilling stress in rice inhibits ribosome biogenesis, primarily at the level of pre-rRNA processing, which would affect the production of mature 18S, 5.8S, and 25S rRNAs. nih.gov This downregulation of an energy-intensive process may be an adaptive strategy to conserve resources and enhance survival under low-temperature conditions. nih.gov These findings underscore that the integrity and processing of 25S rRNA are not static but are dynamically modulated as part of the cell's broader response to environmental challenges.

Role in Cellular Differentiation and Development

The process of cellular differentiation and embryonic development requires precise control over gene expression to ensure specific cell lineages acquire their unique functions and structures. Emerging evidence indicates that the ribosome, once considered a constant and passive molecular machine, is a critical regulatory hub in these processes. Dysfunction and heterogeneity related to the 25S ribosomal RNA (rRNA), a core component of the large ribosomal subunit (LSU), play a significant role in modulating protein synthesis to guide cell fate decisions. This regulation is achieved through mechanisms such as ribosome heterogeneity, specific rRNA modifications, and the expression of rRNA variants, which collectively allow for the differential translation of messenger RNAs (mRNAs) crucial for development.

Historically, ribosomes were viewed as uniform entities responsible for the bulk synthesis of proteins. frontiersin.org However, recent studies have illuminated the concept of "ribosome heterogeneity," where variations in ribosome composition, including the rRNA and ribosomal proteins, give rise to specialized ribosomes. nih.govresearchgate.net These specialized ribosomes can preferentially translate specific subsets of mRNAs, providing a dynamic layer of translational control that is vital during the rapid cell fate transitions of embryonic development and stem cell differentiation. nih.govresearchgate.net This allows cells to quickly adjust their proteome in response to developmental cues, bypassing the slower processes of transcriptional regulation. nih.gov

Modifications to the 25S rRNA are a key source of this heterogeneity and have profound implications for development. Co- and post-transcriptional modifications, such as base methylation and pseudouridylation, are not uniform across all ribosomes or tissues. nih.gov These modifications, often located in functionally critical regions of the ribosome, can influence ribosome stability, structure, and the fidelity of translation. researchgate.net For instance, studies in the mouse have revealed that a subset of ribose methylation sites on rRNA are differentially modified in developing tissues compared to their adult counterparts, demonstrating clear developmental dynamics. nih.gov This provides direct evidence for ribosome heterogeneity at the level of rRNA modifications during mammalian development. nih.gov In yeast, the loss of a specific methylation (m5C2278) on the 25S rRNA has been shown to promote the recruitment of certain oxidative-stress-responsive mRNAs to polysomes, illustrating how a specific modification can alter translational preference. nih.govresearchgate.net

In addition to modifications, sequence variations in the 25S rRNA itself contribute to ribosome specialization. The genes encoding rRNA (rDNA) exist in hundreds of copies, and it is now understood that these copies are not all identical. nih.gov Sequence variants in the 28S rRNA gene (the mammalian equivalent of the 25S rRNA) have been identified in both humans and mice. nih.gov Crucially, these variant rRNAs are expressed in a tissue-specific manner and are incorporated into actively translating ribosomes. nih.gov The presence of these variants in functional centers of the ribosome suggests they can alter ribosome structure and function, potentially influencing the binding of translation factors or the translation of specific mRNAs required for tissue development. nih.gov This genomic-level variation provides a basis for creating physically and functionally distinct ribosome populations that can contribute to the diverse physiological requirements of different cell types. nih.gov

The intricate relationship between 25S rRNA and development is a rapidly advancing field. The data underscore that 25S rRNA is not merely a static scaffold for protein synthesis but an active participant in developmental gene regulation. Its dysfunction, through altered modifications or the expression of specific variants, can have significant consequences for the precise orchestration of protein synthesis required for normal cellular differentiation and embryonic development.

Interactive Data Table: Research Findings on 25S rRNA and Development

Model System25S/28S rRNA Dysfunction/VariationObserved Effect on Differentiation/DevelopmentReference(s)
Yeast (Saccharomyces cerevisiae)Loss of m5C2278 methylation on 25S rRNAPromoted polysomal recruitment of specific oxidative-stress-responsive mRNAs. nih.govresearchgate.net
Mouse (Mus musculus)Differential ribose methylation patterns on rRNA during embryonic development.Provides evidence for ribosome heterogeneity at the modification level during development. nih.gov
Human and MouseTissue-specific expression of genomically encoded rRNA sequence variants.Variant rRNAs are incorporated into translating ribosomes, suggesting a role for functionally heterogeneous ribosomes in tissue-specific functions. nih.gov
Human Cell Lines (HL-60, THP-1)Inhibition of rRNA transcription (Actinomycin D or siRNA for TIF-IA).Induced cellular differentiation towards a myeloid lineage. plos.org
Mouse Hematopoietic Stem Cells (ex vivo)Knockdown of rRNA transcription factor TIF-IA.Increased percentage of myeloid cells and reduced percentage of immature cells. plos.org

常见问题

Q. What structural biology techniques are optimal for resolving 25S rRNA conformation in ribosomes?

  • Answer : Cryo-EM is preferred for large complexes (e.g., 60S subunits), while high-resolution SHAPE-MaP or chemical probing (DMS, CMCT) reveals dynamic regions. For methylation mutants, pair structural data with ribosomal protein loss assays (e.g., Western blotting) .

Data Analysis and Contradictions

Q. How to reconcile discrepancies in 25S/18S ratios between bioanalyzer software and manual quantification?

  • Answer : Manual peak assignment in ProSize may override automated detection errors caused by degraded RNA or contaminants. Cross-check with agarose gel electrophoresis for low-quality samples .

Q. Why do some studies report 25S rRNA fragments as functional, while others attribute them to degradation?

  • Answer : Context matters—stress conditions (e.g., oxidative stress) induce regulated cleavage (e.g., 3ʹ-end fragments), while extraction artifacts produce random degradation. Validate fragments via stress-specific knockout models (e.g., ΔXrn1) .

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